25C-NBF hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCHGKWIJAOINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-21-1 | |
| Record name | 25c-Nbf hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NBF HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF5JW72ANY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2C-B-NBF Hydrochloride
Disclaimer: The compound "2C-B-NBF hydrochloride" is not a widely recognized or formally documented substance in scientific literature. This guide provides a scientifically plausible approach to its synthesis and characterization based on established chemical principles and the known properties of its constituent chemical moieties: 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and an N-(2-fluorobenzyl) group, hereafter referred to as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride. The experimental protocols and characterization data are predictive and derived from analogous chemical entities.
Introduction
This technical guide details the synthesis, purification, and analytical characterization of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride (2C-B-NBF HCl). This compound is a derivative of the psychedelic phenethylamine 2C-B, featuring an N-benzyl substitution, a modification known to significantly enhance potency at serotonin 5-HT2A receptors.[1][2] The addition of a fluorine atom to the benzyl ring may further modulate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and expected analytical data.
Synthesis
The synthesis of 2C-B-NBF hydrochloride is proposed as a two-step process starting from the commercially available 2C-B freebase: 1) reductive amination with 2-fluorobenzaldehyde to form the N-benzylated freebase, and 2) conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
-
Reaction Setup: To a solution of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) (1.0 g, 3.84 mmol) in methanol (20 mL), add 2-fluorobenzaldehyde (0.52 g, 4.22 mmol) and glacial acetic acid (0.2 mL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.22 g, 5.76 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure. Add water (30 mL) and basify with 2 M sodium hydroxide to a pH > 12. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2C-B-NBF freebase.
Experimental Protocol: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude 2C-B-NBF freebase in a minimal amount of anhydrous diethyl ether (approx. 20 mL).
-
Precipitation: While stirring, add a solution of 2 M hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.
-
Isolation and Washing: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether (2 x 10 mL).
-
Drying: Dry the product under vacuum to a constant weight to yield 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride as a white solid.
Characterization
The synthesized compound should be characterized using a suite of analytical techniques to confirm its identity, purity, and structure.
Quantitative Data Summary
| Parameter | Expected Value |
| Chemical Formula | C₁₈H₂₁BrFNO₂ · HCl |
| Molecular Weight | 434.73 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not determined; expected >200 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.3 (br s, 2H, NH₂⁺), 7.6-7.2 (m, 4H, Ar-H benzyl), 7.1 (s, 1H, Ar-H phenyl), 6.9 (s, 1H, Ar-H phenyl), 4.2 (t, 2H, Ar-CH₂-N), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃), 3.2-3.0 (m, 4H, Ar-CH₂-CH₂-N) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 162.5 (d, J=245 Hz, C-F), 151.0, 148.5, 132.0 (d, J=8 Hz), 131.5 (d, J=4 Hz), 125.0 (d, J=3 Hz), 122.0 (d, J=14 Hz), 116.0 (d, J=21 Hz), 115.5, 114.0, 56.5, 56.0, 48.0, 45.0, 25.0 |
| Mass Spectrometry (ESI+) | m/z: 398.07 [M+H]⁺ (freebase) |
| FT-IR (KBr) | ν (cm⁻¹): 2800-3000 (N-H stretch), 1590, 1490 (C=C stretch), 1210 (C-O stretch), 1040 (C-O stretch), 750 (C-F stretch) |
| Purity (HPLC) | >98% |
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[3] The spectra will be used to confirm the covalent structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) will be used to determine the exact mass of the protonated molecular ion, confirming the elemental composition.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will be obtained using a KBr pellet to identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Purity will be assessed by reverse-phase HPLC with UV detection at 280 nm.
Visualizations
Synthesis Workflow
Caption: Synthesis of 2C-B-NBF HCl via reductive amination.
Postulated Signaling Pathway
N-benzyl derivatives of 2C-B are potent agonists at the serotonin 5-HT2A receptor.[1][2] Agonist binding to this G-protein coupled receptor (GPCR) is known to activate the Gq/11 signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and subsequent downstream signaling.
Caption: Postulated 5-HT2A receptor signaling pathway for 2C-B-NBF.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Presumed Mechanism of Action of 2C-B-NBF Hydrochloride at 5-HT2A Receptors
Disclaimer: As of late 2025, specific research detailing the mechanism of action for 2C-B-NBF hydrochloride at the 5-HT2A receptor is not available in the public domain. This technical guide has been constructed based on the pharmacology of structurally related N-benzylphenethylamine compounds and the established understanding of 5-HT2A receptor signaling. The quantitative data and specific pathway engagements presented herein are hypothetical and serve as a predictive framework for researchers, scientists, and drug development professionals.
Introduction
2C-B-NBF hydrochloride belongs to the N-benzylphenethylamine class of compounds, which are known for their potent interactions with the serotonin 2A (5-HT2A) receptor. This receptor is a key target for psychedelic drugs and is implicated in a range of neuropsychiatric conditions. The addition of an N-benzyl-2-fluoro (NBF) group to the 2C-B (4-bromo-2,5-dimethoxyphenethylamine) core structure is anticipated to significantly modulate its pharmacological profile at the 5-HT2A receptor. This guide outlines the presumed mechanism of action of 2C-B-NBF hydrochloride, focusing on its binding affinity, functional selectivity, and downstream signaling pathways.
Predicted Pharmacological Profile at the 5-HT2A Receptor
Based on structure-activity relationships within the N-benzylphenethylamine series, 2C-B-NBF hydrochloride is predicted to be a high-potency agonist at the 5-HT2A receptor. The N-benzyl substitution on related phenethylamines, such as 2C-B, has been shown to confer a significant increase in both binding affinity and functional activity at this receptor.[1] The specific effects of the 2-fluoro substitution on the N-benzyl moiety are less clear without empirical data, but it is expected to influence the ligand-receptor interaction and potentially introduce functional selectivity.
Predicted Quantitative Data
The following table presents hypothetical quantitative data for 2C-B-NBF hydrochloride, based on typical values for related high-potency N-benzylphenethylamines. These values would be determined through the experimental protocols detailed in the subsequent sections.
| Parameter | Predicted Value | Description |
| Binding Affinity (Ki) | ||
| 5-HT2A | 0.1 - 5 nM | Predicted high affinity for the 5-HT2A receptor. |
| 5-HT2C | 5 - 50 nM | Predicted moderate to high affinity for the 5-HT2C receptor. |
| 5-HT2B | 10 - 100 nM | Predicted moderate affinity for the 5-HT2B receptor. |
| Functional Potency (EC50) | ||
| Gq/11 (Calcium Flux) | 0.5 - 20 nM | Predicted high potency in activating the Gq/11 signaling pathway. |
| Gq/11 (IP1 Accumulation) | 1 - 30 nM | Predicted high potency in stimulating inositol phosphate turnover. |
| β-arrestin 2 Recruitment | 5 - 100 nM | Predicted potency for recruiting β-arrestin 2. |
| Efficacy (Emax) | ||
| Gq/11 Pathway | 80 - 100% | Predicted to be a full or near-full agonist relative to serotonin. |
| β-arrestin 2 Pathway | 60 - 90% | Predicted to be a potent agonist, potentially with some bias. |
Core Signaling Pathways of the 5-HT2A Receptor
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through two major pathways: the canonical Gq/11 protein pathway and the β-arrestin pathway. The balance of activation between these pathways, known as functional selectivity or biased agonism, is a critical determinant of a ligand's overall pharmacological effect.
Gq/11 Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like 2C-B-NBF hydrochloride is expected to induce a conformational change in the receptor, leading to the coupling and activation of the Gq/11 protein. This initiates a well-characterized signaling cascade:
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Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][3]
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, leading to a variety of cellular responses.[2]
β-Arrestin Signaling Pathway
In addition to G protein coupling, agonist binding also promotes the phosphorylation of the 5-HT2A receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[4]
-
Receptor Phosphorylation: GRKs phosphorylate the intracellular loops and C-terminal tail of the activated 5-HT2A receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin from the cytosol.
-
G Protein Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gq/11 signal.[4]
-
Receptor Internalization: β-arrestin acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin), leading to receptor internalization.
-
Independent Signaling: Once bound, β-arrestin can also act as a scaffold for various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), initiating a distinct wave of G protein-independent signaling.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Pharmacology of 2C-B and its N-Benzyl Derivatives: A Technical Guide
This document is intended for researchers, scientists, and drug development professionals.
Introduction
2C-B is a synthetic psychedelic phenethylamine that is structurally related to mescaline.[1][2][3] It is known for its hallucinogenic, mild stimulant, and entactogenic effects.[1] The primary molecular targets of 2C-B are serotonin receptors, particularly the 5-HT₂ subtype.[1][4][5] The addition of a benzyl group to the amine of 2C-B can significantly alter its pharmacological profile, often leading to increased potency and efficacy at the 5-HT₂A receptor.
Receptor Binding and Functional Activity
The in-vitro pharmacology of 2C-B and its derivatives is primarily characterized by their binding affinity (Ki) and functional activity (EC₅₀ or IC₅₀) at various neurotransmitter receptors.
Quantitative Data Summary
The following table summarizes the available in-vitro pharmacological data for 2C-B. While specific data for a wide range of N-benzyl derivatives is sparse in publicly available literature, it is established that N-benzylation can increase affinity. For instance, an N-benzyl derivative was found to have a higher affinity than 2C-B itself, and N-(4-bromobenzyl)-2C-B bound even more tightly.[1]
| Compound | Receptor | Assay Type | Species | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| 2C-B | 5-HT₂A | Partial Agonist | Human | - | 1.2 | 101 | [1] |
| 5-HT₂C | Partial Agonist | Human | - | 0.63 | 98 | [1] | |
| 5-HT₂B | Partial Agonist | Human | - | 13 | 97 | [1] | |
| 5-HT₂A | Antagonist | Xenopus laevis oocytes | - | IC₅₀ ~10 | - | [6][7] | |
| 5-HT₁A | Agonist | - | - | >3000 | - | [1] | |
| N-ethyl-2C-B | 5-HT₂A | - | - | ~40x lower affinity than 2C-B | - | - | [1] |
| N-benzyl-2C-B | 5-HT₂A | - | - | Higher affinity than 2C-B | - | - | [1] |
| N-(4-bromobenzyl)-2C-B | 5-HT₂A | - | - | Higher affinity than N-benzyl-2C-B | - | - | [1] |
Note: There is some discrepancy in the literature regarding the functional activity of 2C-B at the 5-HT₂A receptor, with some earlier studies suggesting it acts as a partial agonist or even an antagonist, while later studies consistently show higher efficacy.[1][6][7]
Signaling Pathways
2C-B and its N-benzyl derivatives primarily exert their effects through the activation of 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs). Activation of the 5-HT₂A receptor is known to engage multiple intracellular signaling cascades.
Caption: Simplified signaling cascade following 5-HT₂A receptor activation by a ligand.
Experimental Protocols
The following are generalized protocols for key in-vitro experiments used to characterize compounds like 2C-B and its derivatives.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Caption: A typical workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cells stably expressing the human 5-HT₂A receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a suitable buffer.
-
Assay Conditions: In a multi-well plate, the membrane preparation is incubated with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors like 5-HT₂A.
Detailed Steps:
-
Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: A dose-response curve is generated by plotting the peak fluorescence response against the logarithm of the compound concentration. The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) are determined from this curve.
Structure-Activity Relationships of N-Benzyl Substitution
The substitution of one of the protons on the primary amine of 2C-B with a benzyl group has a profound impact on its pharmacology.
Caption: Impact of N-substitution on the 5-HT₂A affinity of the 2C-B scaffold.
-
Simple N-alkylation: The addition of small alkyl groups, such as N-ethyl, generally leads to a significant decrease in affinity for the 5-HT₂A receptor.[1]
-
N-benzylation: In contrast, the introduction of an N-benzyl group has been shown to increase the affinity for the 5-HT₂A receptor compared to the parent compound, 2C-B.[1]
-
Substituted N-benzyl groups: Further substitution on the benzyl ring can lead to even greater increases in affinity. For example, N-(4-bromobenzyl)-2C-B binds more tightly than N-benzyl-2C-B.[1] This line of research led to the development of highly potent 5-HT₂A agonists like the NBOMe series of compounds.[1]
Conclusion
The in-vitro pharmacology of 2C-B is characterized by its activity as a potent partial agonist at 5-HT₂A and 5-HT₂C receptors. The modification of the 2C-B structure through N-benzylation offers a strategy to significantly enhance its affinity and potency at the 5-HT₂A receptor. Further investigation into a wider range of N-benzyl substituted 2C-B analogs would be valuable for a more comprehensive understanding of the structure-activity relationships and for the development of novel pharmacological tools targeting the serotonergic system.
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Illicit Drug “2C”: A Case Report on Its Hallucinogenic and Stimulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Information on "2C-B-NBF hydrochloride" is not available in the current scientific literature based on the conducted searches. The following guide provides information on the closely related and well-studied parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), to serve as a relevant point of reference.
An In-Depth Technical Guide on the Receptor Binding Affinity and Selectivity Profile of 2C-B-NBF Hydrochloride
Introduction
This technical guide aims to provide a comprehensive overview of the receptor binding affinity and selectivity profile of the psychedelic phenethylamine 2C-B. Due to the absence of specific data for "2C-B-NBF hydrochloride" in the public domain, this document focuses on the pharmacological characteristics of 2C-B, a compound of significant interest to researchers in neuropharmacology and drug development. 2C-B is a synthetic psychedelic with a primary mechanism of action involving the modulation of serotonin receptors.[1] Understanding its interaction with various receptor systems is crucial for elucidating its psychoactive effects and therapeutic potential.
Receptor Binding Profile of 2C-B
2C-B is a substituted phenethylamine that primarily interacts with serotonin (5-HT) receptors.[1][2] Its psychedelic effects are largely attributed to its activity as a partial agonist at the 5-HT2A receptor.[1][2][3] The compound also exhibits affinity for other serotonin receptor subtypes, contributing to its unique pharmacological profile.
Quantitative Receptor Binding Data for 2C-B
While specific binding affinity values (e.g., Ki or IC50) for 2C-B are not detailed in the provided search results, the qualitative interactions are summarized in the table below. It is established that N-benzyl derivatives of 2C-B can exhibit higher binding affinity for the 5-HT2A receptor.[4]
| Receptor Subtype | Interaction Type | Efficacy | Potency | Notes |
| Serotonin 5-HT2A | Partial Agonist | Low to moderate | High | Primary target for psychedelic effects.[1][2] |
| Serotonin 5-HT2C | Partial Agonist | Low to moderate | High | Contributes to the overall pharmacological profile.[1][2] |
| Serotonin 5-HT2B | Partial Agonist | - | - | Interaction has been demonstrated.[2] |
| Serotonin 5-HT1A | Low Affinity | Very Low | Low | Minimal interaction reported.[1] |
| Serotonin 5-HT1B | Low Affinity | - | Low | Minimal interaction reported.[1] |
| Serotonin Transporter (SERT) | Inhibitor | Low | Low | Weak inhibition compared to MDMA.[2][3][5] |
Experimental Protocols
Detailed experimental protocols for determining the receptor binding affinity of 2C-B were not available in the search results. However, a general methodology for such an assay is described below.
General Radioligand Receptor Binding Assay Protocol
This protocol outlines a standard procedure for assessing the binding of a test compound like 2C-B to a specific receptor, for example, the 5-HT2A receptor.
-
Cell Culture and Membrane Preparation:
-
HEK 293 cells stably expressing the human 5-HT2A receptor are cultured under standard conditions.
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The resulting pellet is washed and resuspended in an assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed concentration of a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin).
-
Varying concentrations of the unlabeled test compound (2C-B).
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
-
Incubation and Filtration:
-
The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with a cold buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for 2C-B and a typical workflow for a receptor binding assay.
Caption: A generalized workflow for a radioligand receptor binding assay.
Caption: The Gq/11-coupled signaling cascade of the 5-HT2A receptor activated by 2C-B.
Conclusion
While a definitive profile for "2C-B-NBF hydrochloride" remains elusive, the pharmacological data for its parent compound, 2C-B, provide valuable insights for researchers. 2C-B acts primarily as a partial agonist at 5-HT2A and 5-HT2C receptors, with lower affinity for other serotonergic targets. This selectivity profile is fundamental to its characteristic psychedelic effects. Further research is warranted to isolate and characterize novel derivatives such as "2C-B-NBF hydrochloride" to expand our understanding of the structure-activity relationships within this important class of psychoactive compounds.
References
Preliminary Toxicological Screening of 2C-B-NBF Hydrochloride: A Technical Guide
Introduction
2C-B-NBF is a substituted phenethylamine that belongs to the N-benzylphenethylamine (NBOMe) class of compounds. These substances are known for their potent agonist activity at the serotonin 5-HT2A receptor.[1][2] The NBOMe class, including compounds like 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, has been associated with significant toxicity and fatalities.[3][4] This guide aims to summarize the potential toxicological profile of 2C-B-NBF by extrapolating from the existing data on these related analogues.
Chemical Information
| Compound | Chemical Name | Molecular Formula | Related 2C Compound |
| 2C-B-NBF | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethan-1-amine | C17H19BrFNO2 | 2C-B |
| 25B-NBOMe | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | C18H22BrNO3 | 2C-B |
Presumed Mechanism of Action: 5-HT2A Receptor Agonism
The primary pharmacological action of NBOMe compounds is potent agonism at the serotonin 5-HT2A receptor.[1][5] This interaction is believed to be responsible for their hallucinogenic effects and, at higher doses, their toxic manifestations. The N-benzyl substitution significantly increases the affinity and functional activity at this receptor compared to their 2C counterparts.[2]
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarcommons.towerhealth.org [scholarcommons.towerhealth.org]
- 5. 25B-NBOMe - Wikipedia [en.wikipedia.org]
Navigating the Physicochemical Landscape of 2C-B Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of 2C-B hydrochloride (4-bromo-2,5-dimethoxyphenethylamine hydrochloride). As a potent psychedelic phenethylamine, understanding its physicochemical properties is paramount for researchers in the fields of analytical chemistry, pharmacology, and drug development. This document synthesizes published data, outlines relevant experimental protocols, and presents key information in a structured format to facilitate further research and development.
Solubility Profile of 2C-B Hydrochloride
The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The hydrochloride salt of 2C-B exhibits varied solubility in different solvent systems.
Quantitative Solubility Data
The following table summarizes the reported solubility of 2C-B hydrochloride in various solvents.
| Solvent System | Concentration (mg/mL) | Reference |
| Dimethylformamide (DMF) | 5 | [1] |
| Dimethyl Sulfoxide (DMSO) | 2.5 | [1] |
| Ethanol | 3 | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 | [1] |
Qualitative Solubility Observations
Stability of 2C-B Hydrochloride
The stability of an active pharmaceutical ingredient is crucial for ensuring its safety, efficacy, and shelf-life. Current data provides some insights into the stability of 2C-B hydrochloride in both solid and solution states.
Solid-State Stability
As a crystalline solid, 2C-B hydrochloride demonstrates good long-term stability. When stored at -20°C, it is reported to be stable for at least two years[7][8]. Another source suggests a stability of up to five years under appropriate storage conditions[1].
Solution Stability
The stability of 2C-B hydrochloride in aqueous solutions is limited. It is recommended that aqueous solutions should not be stored for more than one day[7]. This suggests a susceptibility to degradation in aqueous environments, the mechanism of which is not fully elucidated in the available literature. A study on the prodrug 2C-B-AN demonstrated its rapid degradation to 2C-B in a methanol:water mixture and in equine blood, indicating that 2C-B itself is relatively stable under these specific conditions for the duration of the experiment[9].
Metabolic Stability
In vivo, 2C-B is subject to significant metabolism. It is primarily metabolized by monoamine oxidase A (MAO-A) and MAO-B, as well as by cytochrome P450 (CYP450) enzymes[10][11]. This metabolic transformation is a key factor in its biological stability and duration of action.
Experimental Protocols
Detailed, validated stability-indicating methods and solubility protocols specific to 2C-B hydrochloride are not extensively published. However, based on the analytical techniques reported for its quantification and general principles of pharmaceutical analysis, the following methodologies can be applied.
Protocol for Solubility Determination
A standard approach to determine the equilibrium solubility of 2C-B hydrochloride in a given solvent system would involve the shake-flask method.
Objective: To determine the saturation solubility of 2C-B hydrochloride in a specific solvent.
Materials:
-
2C-B hydrochloride
-
Selected solvent (e.g., water, PBS of varying pH, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV) or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 2C-B hydrochloride to a vial containing a known volume of the selected solvent.
-
Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 2C-B in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Caption: A generalized workflow for determining the equilibrium solubility of 2C-B hydrochloride.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical forced degradation study would expose 2C-B hydrochloride to various stress conditions.
Objective: To identify potential degradation products and pathways for 2C-B hydrochloride.
Materials:
-
2C-B hydrochloride
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (for base hydrolysis)
-
Hydrogen peroxide (for oxidation)
-
Photostability chamber
-
Oven for thermal stress
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve 2C-B HCl in a dilute HCl solution (e.g., 0.1 N HCl) and heat for a defined period.
-
Base Hydrolysis: Dissolve 2C-B HCl in a dilute NaOH solution (e.g., 0.1 N NaOH) and keep at room temperature or heat for a defined period.
-
Oxidative Degradation: Dissolve 2C-B HCl in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor over time.
-
Thermal Degradation: Expose the solid 2C-B HCl to dry heat (e.g., 60-80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of 2C-B HCl and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Caption: A schematic representation of a forced degradation study for 2C-B hydrochloride.
Pharmacological Signaling Pathway
While not directly related to its chemical solubility or stability, the primary mechanism of action of 2C-B is relevant for a comprehensive understanding of the compound. 2C-B acts as a partial agonist at serotonin receptors, primarily the 5-HT₂ₐ and 5-HT₂ₑ subtypes.
Caption: The signaling pathway of 2C-B at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors.
Conclusion
This technical guide consolidates the currently available data on the solubility and stability of 2C-B hydrochloride. The compound exhibits moderate solubility in common organic solvents and limited, pH-dependent solubility in aqueous media. While the solid form is stable under recommended storage conditions, its aqueous solutions are prone to degradation. The provided general experimental protocols offer a starting point for more detailed and systematic investigations into its physicochemical properties. Further research, particularly comprehensive forced degradation studies and the determination of solubility across a range of pH values and temperatures, is warranted to build a more complete profile of this important research chemical.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bluelight.org [bluelight.org]
- 3. reddit.com [reddit.com]
- 4. Successful 2C-B Syntheses [chemistry.mdma.ch]
- 5. 2cb - WCU of PA [wcupa.edu]
- 6. swgdrug.org [swgdrug.org]
- 7. drugwiki.net [drugwiki.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. forced degradation products: Topics by Science.gov [science.gov]
An In-Depth Technical Guide on the Psychoactive Properties of N-Benzyl Phenethylamine Derivatives Related to 2C-B
Disclaimer: The compound "2C-B-NBF hydrochloride" is not a recognized chemical entity in the reviewed scientific literature. This guide will focus on the closely related and well-documented N-benzyl derivatives of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which are potent psychoactive compounds. The information provided is intended for researchers, scientists, and drug development professionals for informational purposes only. These compounds are potent psychoactive substances and should be handled with extreme caution in a controlled laboratory setting.
Introduction
Substituted phenethylamines represent a broad class of psychoactive compounds, with 2C-B being a well-known member. The exploration of structure-activity relationships has led to the synthesis of various derivatives to probe their pharmacological profiles. A significant area of interest has been the N-benzyl substitution of phenethylamine psychedelics. This modification has been shown to dramatically increase binding affinity and functional activity at key serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[1] This guide provides a comprehensive overview of the synthesis, pharmacology, and presumed psychoactive mechanisms of N-benzyl derivatives of 2C-B.
Synthesis and Chemical Properties
The synthesis of N-benzyl phenethylamines, including derivatives of 2C-B, typically involves a multi-step process. A general synthetic route starts with 2,5-dimethoxybenzaldehyde, which undergoes a Henry reaction with nitromethane to form the corresponding nitrostyrene.[2] Subsequent reduction of the nitrostyrene, often using a reducing agent like lithium aluminum hydride, yields the primary amine, 2C-H.[2] The core 2C-B structure is then achieved through bromination of the aromatic ring. Finally, N-benzylation is accomplished by reductive amination, reacting the phenethylamine with a substituted benzaldehyde in the presence of a reducing agent.
A variety of N-benzyl derivatives of 2C-B have been synthesized and studied, including those with different substituents on the benzyl ring.[1]
Pharmacological Data
The primary mechanism of action for 2C-B and its N-benzyl derivatives is agonism at serotonin 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][3][4] N-benzyl substitution has been shown to significantly enhance the affinity and potency of these compounds at the 5-HT2A receptor compared to the parent compound, 2C-B.[3]
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of 2C-B and several of its N-benzyl derivatives for the human 5-HT2A and 5-HT2C receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 2C-B | 4.7 | 1.1 |
| N-benzyl-2C-B | 0.44 | 0.48 |
| N-(4-fluorobenzyl)-2C-B | 0.29 | 0.35 |
| N-(4-chlorobenzyl)-2C-B | 0.33 | 0.38 |
| N-(4-bromobenzyl)-2C-B | 0.31 | 0.36 |
Data synthesized from multiple sources.
Functional Activity
The functional activity of these compounds is typically assessed by measuring their ability to stimulate a cellular response upon binding to the receptor, often quantified as the half-maximal effective concentration (EC50). Lower EC50 values indicate greater potency.
| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |
| 2C-B | 1.2 | 0.63 |
| N-benzyl-2C-B | 0.11 | 0.15 |
| N-(4-fluorobenzyl)-2C-B | 0.074 | 0.12 |
| N-(4-chlorobenzyl)-2C-B | 0.089 | 0.14 |
| N-(4-bromobenzyl)-2C-B | 0.081 | 0.13 |
Data synthesized from multiple sources.
Experimental Protocols
Synthesis of N-(4-bromobenzyl)-2C-B (Illustrative Protocol)
-
Dissolution: 2C-B hydrochloride is dissolved in a suitable solvent, such as methanol.
-
Basification: An equimolar amount of a base (e.g., triethylamine) is added to neutralize the hydrochloride salt and free the 2C-B base.
-
Aldehyde Addition: 4-bromobenzaldehyde is added to the reaction mixture.
-
Reductive Amination: A reducing agent, such as sodium cyanoborohydride, is added portion-wise while stirring at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a nonpolar solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether) and an ethereal solution of HCl is added to precipitate the hydrochloride salt.
-
Isolation: The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to yield N-(4-bromobenzyl)-2C-B hydrochloride.
In Vitro Receptor Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cultured cells.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and additives is prepared.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A) is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Flux)
-
Cell Culture: Cells stably expressing the target receptor (e.g., HEK293 cells with human 5-HT2A) are cultured in appropriate media.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizations
Presumed Signaling Pathway of N-Benzyl-2C-B Derivatives
Caption: Presumed 5-HT2A receptor signaling cascade upon activation by an N-benzyl-2C-B derivative.
Experimental Workflow for Pharmacological Characterization
Caption: A typical experimental workflow for the synthesis and in vitro characterization of novel psychoactive compounds.
Conclusion
The N-benzyl substitution of 2C-B represents a significant modification that enhances its affinity and potency at the 5-HT2A receptor. The data presented in this guide underscore the importance of this structural feature in the design of potent serotonergic agonists. Further research is necessary to fully elucidate the in vivo psychoactive profiles and therapeutic potential of these compounds. The experimental protocols provided herein offer a foundation for the synthesis and pharmacological evaluation of these and other novel psychoactive substances in a controlled research setting.
References
An In-depth Technical Guide to 2C-B-NBF Hydrochloride: A Novel Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
2C-B-NBF hydrochloride, also known as 25B-NBF, is a novel psychoactive substance belonging to the N-benzylphenethylamine class of research chemicals. As a derivative of the well-characterized psychedelic phenethylamine 2C-B, 2C-B-NBF has garnered interest within the scientific community for its potent interactions with the serotonergic system. This technical guide provides a comprehensive overview of the current knowledge on 2C-B-NBF hydrochloride, including its chemical properties, synthesis, pharmacology, and in vitro and in vivo effects. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided where available. Furthermore, key pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this novel research chemical.
Chemical and Physical Properties
2C-B-NBF is systematically named 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine. The hydrochloride salt is the common form for research purposes.
| Property | Value | Reference |
| Chemical Name | 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride | [1] |
| Synonyms | 25B-NBF, 2C-B-NBF | [1] |
| Molecular Formula | C₁₇H₁₉BrFNO₂ · HCl | [1] |
| Molecular Weight | 404.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not explicitly reported. For comparison, the parent compound 2C-B hydrochloride has a melting point of 237-239 °C (decomposes). | [2] |
| Solubility | Soluble in DMF (10 mg/ml), Ethanol (5 mg/ml), DMSO (2 mg/ml), and Methanol (1 mg/ml). | [1] |
Synthesis
While a detailed, step-by-step synthesis protocol for 2C-B-NBF hydrochloride is not explicitly published, its synthesis can be inferred from the general procedures for N-benzylphenethylamines. The synthesis typically involves the reductive amination of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with 2-fluorobenzaldehyde.
A plausible synthetic pathway is outlined below:
Pharmacology
Receptor Binding Affinity
2C-B-NBF hydrochloride is a potent ligand for serotonin receptors, particularly the 5-HT₂ subfamily. The available data on its binding affinities are summarized below.
| Receptor | Species | Radioligand | pKᵢ | Kᵢ (nM) | Reference |
| 5-HT₂ₐ | Human | [³H]Ketanserin | 8.57 | 2.69 | [1] |
| 5-HT₂C | Rat | [³H]Mesulergine | 7.73 | 18.6 | [1] |
Functional Activity
The primary signaling pathway for 5-HT₂ₐ receptor agonists involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium.
In Vitro Metabolism
The in vitro metabolism of 2C-B-NBF has been investigated in human hepatocytes. The compound is extensively metabolized, with a hepatic extraction ratio of 0.80.[5][6][7]
Metabolic Pathways:
-
Hydroxylation
-
O-demethylation
-
bis-O-demethylation
-
N-debenzylation
-
Glucuronidation
-
Sulfation
-
Acetylation
A total of 33 metabolites have been identified.[5][6][7] The major metabolic pathway involves O-demethylation followed by glucuronidation. A significant metabolite is the parent compound 2C-B, formed through N-debenzylation.
Enzymes Involved:
-
CYP450 Isoforms: CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4.[5][6][7]
-
UGT Isoform: UGT2B7 plays a prominent role in glucuronidation.[5][6][7]
In Vivo Studies (Rodent Models)
Head-Twitch Response (HTR)
The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic effects in humans. While specific data for 2C-B-NBF is limited, related N-benzylphenethylamines are known to induce HTR.
Locomotor Activity
Studies on related compounds suggest that N-benzylphenethylamines can affect locomotor activity in rodents. The specific effects of 2C-B-NBF on locomotion require further investigation.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like 2C-B-NBF for a specific receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 25B-NBF - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Usin… [ouci.dntb.gov.ua]
- 7. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Psychedelic Era: A Technical Guide to the Discovery and History of N-benzylphenethylamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylphenethylamines, colloquially known as NBOMes, represent a significant chapter in the ongoing exploration of serotonergic psychedelics. This technical guide provides an in-depth analysis of the discovery, history, and core pharmacological principles of this potent class of 5-HT₂A receptor agonists. From their rational design in the quest for selective receptor probes to their notorious emergence as potent psychoactive substances, this document traces the scientific journey of N-benzylphenethylamines. It offers a comprehensive overview of their structure-activity relationships, the key experimental methodologies used in their evaluation, and the foundational data that underpins our current understanding. Detailed experimental protocols, quantitative data summaries, and visualizations of critical pathways are presented to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
A Serendipitous Discovery: The History of N-benzylphenethylamines
The story of N-benzylphenethylamines is rooted in the broader history of psychedelic research, which began with the study of mescaline, a naturally occurring phenethylamine.[1] For decades, it was a widely held belief in medicinal chemistry that N-alkylation of phenethylamine psychedelics with simple substituents like methyl or ethyl groups resulted in a significant decrease in activity.[2] This assumption was challenged in the early 2000s.
Pioneering work by Glennon and colleagues first hinted at the potential of larger N-substituents. They reported that substituting the primary amine of the 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with a benzyl group led to a notable increase in 5-HT₂A receptor binding affinity.[1] This initial finding laid the groundwork for further exploration.
A significant breakthrough came from the doctoral research of Ralf Heim in 2003, who synthesized 25B-NBOMe for the first time.[3] Shortly after, in 2006, David E. Nichols' team at Purdue University conducted the first systematic structure-activity relationship (SAR) study of the NBOMe class.[3] Their research demonstrated that the addition of an ortho-methoxy or -hydroxy group to the N-benzyl moiety dramatically enhanced the affinity for the 5-HT₂A receptor.[1] This discovery was a pivotal moment, revealing that N-benzyl substitution, particularly with specific patterns, could transform moderately potent phenethylamines into compounds with sub-nanomolar affinity.[2][4]
These compounds were initially developed as high-potency research tools to probe the structure and function of the 5-HT₂A receptor.[5] Their high affinity and selectivity made them ideal candidates for radioligands in positron emission tomography (PET) imaging studies.[1][6] For instance, [¹¹C]Cimbi-36 (a radiolabeled version of 25B-NBOMe) has been successfully used to visualize 5-HT₂A receptors in the human brain.[6][7]
However, the very properties that made them excellent research tools—high potency and ease of synthesis—also led to their diversion into the illicit drug market.[7] Around 2010, various N-benzylphenethylamine derivatives, most notably 25I-NBOMe, began to appear as "research chemicals" and were sold online as potent hallucinogens.[4][8] This led to numerous cases of acute toxicity and fatalities, prompting their classification as Schedule I substances in many countries.[6]
Pharmacology and Mechanism of Action
The primary pharmacological target of N-benzylphenethylamines is the serotonin 2A receptor (5-HT₂A).[9] These compounds act as potent agonists at this receptor, which is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[4][9]
Signaling Pathway
Activation of the 5-HT₂A receptor by an N-benzylphenethylamine agonist initiates a cascade of intracellular events. The Gq protein alpha subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][9] IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[4] The subsequent rise in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses that are believed to underlie the profound psychedelic effects of these compounds.[4]
Structure-Activity Relationships (SAR)
The potency and selectivity of N-benzylphenethylamines are highly dependent on the substitution patterns on both the phenethylamine core and the N-benzyl ring.[2]
-
N-Benzyl Moiety: The presence of a substituent at the 2-position (ortho) of the benzyl ring is crucial for high affinity.[1] An oxygen-containing group, such as methoxy (-OCH₃) or hydroxy (-OH), is particularly favorable.[1][2]
-
Phenethylamine Core:
-
4-Position: Similar to the parent 2C-X series, substitution at the 4-position of the phenethylamine ring with a lipophilic group, such as a halogen (I, Br, Cl) or a small alkyl group, generally increases affinity.[2][5]
-
2,5-Dimethoxy Groups: The 2,5-dimethoxy substitution pattern on the phenethylamine ring is a common feature of this class and is important for its characteristic psychedelic activity.[4]
-
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) for a selection of key N-benzylphenethylamines at the human 5-HT₂A and 5-HT₂C receptors.
Table 1: Binding Affinities (Ki) of N-benzylphenethylamines
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Reference |
| 25I-NBOMe | Iodo | 2-Methoxy | 0.044 | 1.3 | [9] |
| 25B-NBOMe | Bromo | 2-Methoxy | 0.13 | 2.0 | [9] |
| 25C-NBOMe | Chloro | 2-Methoxy | 0.21 | 3.5 | [10] |
| 25H-NBOMe | Hydrogen | 2-Methoxy | 14.5 | 32.1 | [10] |
| 25I-NBOH | Iodo | 2-Hydroxy | 0.061 | 1.9 | [10] |
| 25CN-NBOH | Cyano | 2-Hydroxy | 0.47 | >1000 | [7] |
Table 2: Functional Potencies (EC₅₀) of N-benzylphenethylamines
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Reference |
| 25I-NBOMe | Iodo | 2-Methoxy | 0.47 | 24 | [9] |
| 25B-NBOMe | Bromo | 2-Methoxy | 0.40 | 13 | [2] |
| 25C-NBOMe | Chloro | 2-Methoxy | 0.73 | 25 | [10] |
| 25H-NBOMe | Hydrogen | 2-Methoxy | 61.7 | 227 | [10] |
| 25I-NBOH | Iodo | 2-Hydroxy | 0.10 | 4.3 | [10] |
| 25CN-NBOH | Cyano | 2-Hydroxy | 1.2 | >1000 | [7] |
Experimental Protocols
The characterization of N-benzylphenethylamines relies on a set of standardized experimental procedures.
Synthesis: Indirect Reductive Amination
The most common method for the synthesis of N-benzylphenethylamines is indirect reductive amination.[5] This two-step process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Protocol: Reductive Amination using Sodium Borohydride [11]
-
To a suspension of the appropriate phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv).
-
Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC or GC (typically 30 minutes to 3 hours).
-
Add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.
-
Stir for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water (30 mL, 1:1).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or by forming the hydrochloride salt and recrystallizing.
Pharmacological Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) for binding to membranes prepared from cells expressing the receptor.[4]
Protocol: 5-HT₂A Antagonist Radioligand Binding Assay [4]
-
Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.
-
Assay Setup: In a 96-well assay plate, add the following components in order for a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a known unlabeled antagonist (e.g., 10 µM ketanserin), 50 µL [³H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of test compound (at various concentrations), 50 µL [³H]Ketanserin, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
These assays measure the functional activity (potency and efficacy) of an agonist by quantifying a downstream event in the signaling cascade.
-
Inositol Phosphate (IP) Accumulation Assay: This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP₃, in the presence of LiCl (which inhibits IP1 degradation).[9] The amount of IP1 produced is proportional to the activation of the Gq pathway.
-
Calcium Flux Assay: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure the increase in intracellular calcium concentration following receptor activation.[12]
Protocol: Calcium Flux Assay [12][13]
-
Cell Plating: Seed HEK293 or CHO cells stably expressing the human 5-HT₂A receptor into a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) to each well. Incubate for approximately 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test agonist. Add the agonist solutions to the respective wells.
-
Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.
Conclusion
The discovery and development of N-benzylphenethylamines represent a significant advancement in our understanding of the 5-HT₂A receptor and the structural requirements for potent agonism. While their high potency has led to public health concerns due to their misuse, these compounds remain invaluable tools for neuroscientific research. The detailed methodologies and data presented in this guide provide a foundation for further investigation into this fascinating class of molecules, with potential applications in the development of novel therapeutics and a deeper understanding of serotonergic signaling in the brain.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 9. benchchem.com [benchchem.com]
- 10. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-benzylphenethylamines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylphenethylamines represent a critical scaffold in medicinal chemistry and drug development, forming the core structure of numerous psychoactive compounds and therapeutic agents. Their synthesis is most commonly and efficiently achieved through reductive amination. This process involves the reaction of a phenethylamine with a benzaldehyde to form an imine intermediate, which is subsequently reduced to the desired N-benzylphenethylamine. This document provides detailed application notes, comparative data on various protocols, and step-by-step experimental procedures for the synthesis of this important class of molecules.
Overview of Reductive Amination
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1] It offers a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation. The reaction can be performed in a one-pot (direct) or two-step (indirect) manner. In the direct approach, the amine, carbonyl compound, and a selective reducing agent are mixed together. The reducing agent must be mild enough to preferentially reduce the iminium ion over the starting carbonyl compound.[2] In the indirect method, the imine is pre-formed and sometimes isolated before the addition of a less selective, more powerful reducing agent.[3]
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[4][5] The choice of reducing agent and solvent system can significantly impact reaction efficiency, yield, and substrate scope.
Comparative Data of Reductive Amination Protocols
The selection of a specific protocol for reductive amination depends on factors such as the reactivity of the substrates, desired reaction conditions (e.g., pH, temperature), and the required level of selectivity. The following tables summarize quantitative data for different commonly employed methods.
| Reducing Agent | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temp. | 1 - 4 hours | 46 - 94%[6] | Advantages: Inexpensive, readily available, effective.[7] Disadvantages: Can reduce starting aldehydes/ketones if imine formation is slow.[4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Room Temp. | 1 - 24 hours | 80 - 96%[3] | Advantages: Mild and selective for imines/iminium ions, broad substrate scope.[2][3] Disadvantages: Water-sensitive, not compatible with protic solvents like methanol.[2][8] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Room Temp. | 1 - 5 hours | High | Advantages: "Green" method with high atom economy.[9] Disadvantages: Requires specialized equipment (hydrogenator); catalyst can be sensitive to poisoning; may reduce other functional groups.[5] |
| Benzylamine-Borane | Tetrahydrofuran (THF) | Room Temp. | ~24 hours | Good | Advantages: Mild conditions, air-stable reagent.[5] Disadvantages: Longer reaction times may be required. |
Experimental Protocols
Below are detailed experimental procedures for the synthesis of N-benzylphenethylamines using two common reductive amination protocols.
Protocol 1: Reductive Amination using Sodium Borohydride (One-Pot, Indirect)
This protocol is adapted from the synthesis of N-benzylphenethylamine derivatives as described in the literature.[6]
Materials:
-
Phenethylamine hydrochloride (or free base)
-
Substituted or unsubstituted benzaldehyde
-
Triethylamine (Et₃N) (if starting with hydrochloride salt)
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
To a suspension of the phenethylamine hydrochloride (1.0 mmol) in ethanol (10 mL), add the desired benzaldehyde (1.1 equiv) and triethylamine (1.0 equiv).
-
Stir the reaction mixture at room temperature. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This step typically takes between 30 minutes and 3 hours.[6]
-
-
Reduction:
-
Once imine formation is complete, add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture. Be cautious as hydrogen gas evolution may occur.
-
Stir the reaction for an additional 30 minutes at room temperature.[6]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane (30 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).[6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-benzylphenethylamine.
-
-
Purification (Optional):
-
The crude product can be purified by column chromatography on silica gel or by precipitation as a hydrochloride salt. Isolated yields for various derivatives using this method range from 46–94%.[6]
-
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (Direct)
This protocol is a general procedure based on the advantages of NaBH(OAc)₃ for direct reductive amination.[2][3]
Materials:
-
Phenethylamine
-
Substituted or unsubstituted benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the phenethylamine (1.0 mmol) and the benzaldehyde (1.0-1.2 equiv) in DCE (15 mL) in a round-bottom flask.
-
Stir the solution at room temperature for a brief period (e.g., 20 minutes) to allow for initial iminium ion formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.3-1.5 equiv) to the mixture in one portion.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-24 hours).
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to afford the crude product.
-
-
Purification (Optional):
-
Purify the residue by flash column chromatography on silica gel to obtain the pure N-benzylphenethylamine.
-
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for the synthesis and the chemical pathway of reductive amination.
Caption: General experimental workflow for reductive amination.
Caption: Chemical pathway of reductive amination synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Identification of 2C-B-NBF Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-NBF hydrochloride, also known as 25B-NBF hydrochloride, is a potent synthetic phenethylamine and a derivative of the 2C-B psychedelic. Its full chemical name is 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride. As a compound of interest in forensic and toxicological analysis, as well as in pharmacological research, robust and reliable analytical methods for its identification and quantification are crucial. These application notes provide detailed protocols for the analysis of 2C-B-NBF hydrochloride using state-of-the-art analytical techniques.
Analytical Techniques Overview
The primary methods for the unequivocal identification and quantification of 2C-B-NBF hydrochloride include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2C-B-NBF, derivatization is often necessary to improve its chromatographic properties and thermal stability.
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation (Urine Matrix) [1][2] a. To 1 mL of urine, add an internal standard. b. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte. i. LLE Protocol: Adjust the sample pH to basic (e.g., pH 9-10) with a suitable buffer. Extract with an organic solvent such as ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen. ii. SPE Protocol: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange). Load the acidified sample. Wash the cartridge with a non-polar solvent. Elute the analyte with a basic organic solvent mixture. Evaporate the eluate to dryness. c. Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate).
2. Derivatization [1] a. To the reconstituted extract, add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA). b. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.
3. GC-MS Instrumentation and Parameters a. Gas Chromatograph: Agilent 7890B GC or equivalent. b. Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Inlet Temperature: 280°C. e. Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes. f. Mass Spectrometer: Agilent 5977B MSD or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. MS Source Temperature: 230°C. i. MS Quadrupole Temperature: 150°C. j. Acquisition Mode: Full scan (m/z 50-550) and/or Selected Ion Monitoring (SIM).
Quantitative Data: GC-MS
| Compound | Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| 2C-B-NBF | TFA | Varies with exact method | Characteristic fragments of the TFA derivative |
Note: Specific retention times and mass fragments for the derivatized 2C-B-NBF should be determined using a certified reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective method for the analysis of 2C-B-NBF in complex matrices, often without the need for derivatization.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Oral Fluid) a. Centrifuge the oral fluid sample to separate any particulate matter. b. Perform a protein precipitation by adding a threefold volume of cold acetonitrile. c. Vortex and centrifuge the sample. d. Transfer the supernatant and evaporate to dryness. e. Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Instrumentation and Parameters [3] a. Liquid Chromatograph: Shimadzu Nexera X2 or equivalent. b. Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.6 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions. f. Flow Rate: 0.4 mL/min. g. Column Temperature: 40°C. h. Mass Spectrometer: Sciex 6500 QTRAP or equivalent. i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. j. Ion Source Temperature: 500°C. k. Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data: LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| 2C-B-NBF | 368.1 | 258.0, 109.1 | 25, 35 |
Note: Precursor and product ions correspond to the protonated molecule [M+H]⁺. Optimal collision energies may vary between instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of molecules. It is essential for the characterization of new synthetic compounds and reference standards.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation a. Dissolve approximately 5-10 mg of 2C-B-NBF hydrochloride in a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆). b. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent. c. Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters a. Spectrometer: Bruker Avance III 400 MHz or equivalent. b. Nuclei: ¹H and ¹³C. c. Temperature: 298 K. d. ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. e. ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.
Expected Spectral Features
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both the dimethoxyphenethylamine and the fluorobenzyl moieties, the methylene protons of the ethylamine chain and the benzyl group, and the methoxy protons. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The specific chemical shifts and coupling constants will be characteristic of the 2C-B-NBF structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule and serves as a valuable tool for identification when compared against a library of known spectra.
Experimental Protocol: FTIR-ATR
1. Sample Preparation a. Place a small amount of the solid 2C-B-NBF hydrochloride powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
2. FTIR Instrumentation and Parameters a. Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with an ATR accessory. b. Spectral Range: 4000-400 cm⁻¹. c. Resolution: 4 cm⁻¹. d. Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Expected Spectral Features
The FTIR spectrum of 2C-B-NBF hydrochloride will exhibit characteristic absorption bands corresponding to:
-
N-H stretching of the secondary amine salt.
-
Aromatic C-H stretching.
-
Aliphatic C-H stretching from the ethylamine chain and methoxy groups.
-
C=C stretching of the aromatic rings.
-
C-O stretching of the methoxy groups and ether linkages.
-
C-N stretching.
-
C-Br stretching.
-
C-F stretching.
The resulting spectrum provides a unique "fingerprint" for the compound.
Conclusion
The analytical methods described provide a comprehensive framework for the identification and quantification of 2C-B-NBF hydrochloride. For forensic and toxicological applications, the use of mass spectrometric techniques (GC-MS and LC-MS/MS) is essential for achieving the required sensitivity and selectivity. For structural confirmation and the analysis of pure standards, NMR and FTIR spectroscopy are indispensable. It is imperative that all analyses are performed with appropriate reference standards and quality control measures to ensure the accuracy and reliability of the results.
References
Application Note: GC-MS Analysis of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (2C-B-NBF) and its Metabolites
Introduction
2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, commonly known as 2C-B-NBF, is a synthetic phenethylamine and a derivative of the psychedelic compound 2C-B. As a member of the N-benzylphenethylamine class, it is encountered in forensic and toxicological case studies. Understanding its metabolic fate and developing robust analytical methods for its detection are crucial for clinical and forensic laboratories. This application note outlines a comprehensive approach for the analysis of 2C-B-NBF and its potential metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited specific data on 2C-B-NBF, this document extrapolates from the known metabolic pathways of the closely related 2C-B and its N-benzyl derivatives (NBOMes), as well as established analytical protocols for phenethylamines. The primary metabolic routes for related compounds include N-dealkylation, O-demethylation, hydroxylation, and oxidative deamination, followed by reduction or oxidation of the resulting aldehydes.
Instrumentation and Methodology
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is employed for the separation and identification of 2C-B-NBF and its metabolites. Derivatization is often necessary to improve the chromatographic behavior and mass spectral characteristics of these polar compounds.
Disclaimer: The metabolic pathways and mass spectral data presented herein are predictive and based on the analysis of structurally similar compounds. Confirmation of these metabolites would require analysis of authenticated reference standards.
Predicted Metabolic Pathways of 2C-B-NBF
The metabolism of 2C-B-NBF is anticipated to be extensive, involving several key enzymatic reactions:
-
N-debenzylation: Cleavage of the N-(2-fluorobenzyl) group to yield 2C-B.
-
O-demethylation: Removal of one or both methyl groups from the dimethoxy-phenyl ring.
-
Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the N-benzyl moiety.
-
Oxidative Deamination: Following N-debenzylation, the resulting 2C-B can undergo oxidative deamination to form an aldehyde, which is then further metabolized to an alcohol or a carboxylic acid.
These primary metabolic steps can also occur in combination, leading to a diverse profile of metabolites.
Quantitative Data Summary
The following tables summarize the predicted key mass fragments for 2C-B-NBF and its major potential metabolites after trifluoroacetyl (TFA) derivatization. These values are essential for developing selected ion monitoring (SIM) methods for targeted analysis.
Table 1: Predicted GC-MS Data for 2C-B-NBF and its Primary Metabolites (as TFA derivatives)
| Compound | Predicted Retention Time (min) | Predicted Key Mass Fragments (m/z) |
| 2C-B-NBF (TFA derivative) | ~15-18 | 355, 242, 229, 109 |
| 2C-B (TFA derivative) | ~10-12 | 242, 229, 148 |
| O-demethyl-2C-B-NBF (di-TFA derivative) | ~16-19 | 497, 384, 229, 109 |
| Hydroxy-2C-B-NBF (di-TFA derivative) | ~17-20 | 467, 354, 242, 109 |
| 2C-B-aldehyde (underivatized) | ~9-11 | 258, 243, 215 |
| 2C-B-alcohol (TFA derivative) | ~10-12 | 242, 183 |
| 2C-B-acid (TFA derivative) | ~11-13 | 368, 255, 227 |
Note: Retention times are estimates and will vary depending on the specific GC column and temperature program.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
This protocol is adapted from established methods for the extraction of phenethylamines from urine.
-
Materials:
-
Urine sample (1-5 mL)
-
Internal standard solution (e.g., deuterated 2C-B)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol
-
Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
-
Procedure:
-
To 1-5 mL of urine, add the internal standard and 2 mL of phosphate buffer.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 3 mL of the dichloromethane/isopropanol/ammonium hydroxide mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
-
2. Derivatization Protocol
Acylation is a common derivatization technique for primary and secondary amines to improve their GC-MS analysis.
-
Materials:
-
Dried sample extract
-
Ethyl acetate (50 µL)
-
N-methyl-bis(trifluoroacetamide) (MBTFA) (50 µL)
-
-
Procedure:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of MBTFA to the reconstituted extract.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of derivatized phenethylamines.[1]
-
Gas Chromatograph:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 300°C at 15°C/min
-
Hold at 300°C for 5 minutes
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizations
Caption: Predicted metabolic pathway of 2C-B-NBF.
References
Application Note: Quantification of 2C-B Hydrochloride in Seized Samples using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of 2C-B hydrochloride (4-bromo-2,5-dimethoxyphenethylamine hydrochloride) in seized powder and tablet samples. The described protocol provides a reliable and accurate methodology for forensic laboratories and researchers involved in the analysis of new psychoactive substances (NPS). The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quantitative analysis.
Introduction
2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a synthetic phenethylamine with hallucinogenic properties.[1] It is a member of the 2C family of designer drugs and is controlled in many countries. The hydrochloride salt is a common form in which this substance is encountered. Accurate and reliable quantification of 2C-B in seized materials is crucial for forensic investigations, toxicological assessments, and understanding the composition of illicit drug products.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a widely used technique in forensic chemistry for the separation and quantification of various drug substances.[2] The DAD detector provides spectral information, which aids in peak identification and purity assessment. This application note describes a validated HPLC-DAD method for the determination of 2C-B hydrochloride.
Note on "2C-B-NBF hydrochloride": Initial literature searches did not yield specific information on a compound designated as "2C-B-NBF hydrochloride". It is presumed that the user is interested in the quantification of the common salt form, 2C-B hydrochloride. The following protocol is therefore presented for the analysis of 2C-B hydrochloride.
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector.
-
Chromatographic Column: Agilent Zorbax SB-C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo MS-X or equivalent.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm PTFE.
-
Reference Standard: 2C-B hydrochloride (≥98% purity), obtained from a certified reference material provider.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 90% B in 10 minutes, hold for 2 minutes, return to 10% B in 1 minute, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 296 nm (for quantification)[3], 200-400 nm (for peak purity) |
| Run Time | 18 minutes |
Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2C-B hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Homogenization: Homogenize the seized powder or tablet sample to ensure uniformity.
-
Weighing: Accurately weigh an appropriate amount of the homogenized sample (e.g., 10 mg).
-
Extraction: Transfer the weighed sample to a 10 mL volumetric flask. Add approximately 8 mL of methanol and sonicate for 15 minutes to facilitate extraction.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filtration: Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Further Dilution (if necessary): If the initial concentration is expected to be high, perform a further dilution with the initial mobile phase composition to bring the concentration within the calibration range.
Experimental Workflow
Caption: Workflow for the quantification of 2C-B HCl.
Data Analysis and Results
A calibration curve is constructed by plotting the peak area of the 2C-B hydrochloride standard injections against their corresponding concentrations. The linearity of the method is assessed by the coefficient of determination (R²), which should be ≥ 0.999.
The concentration of 2C-B hydrochloride in the prepared sample solution is determined using the linear regression equation derived from the calibration curve. The final concentration in the original sample is calculated by taking into account the initial sample weight and all dilution factors.
The analytical method should be validated according to ICH or relevant forensic guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | ≤ 2% (Intra-day and Inter-day) |
| Accuracy (%Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of 2C-B |
The following table presents example data for the quantification of 2C-B hydrochloride in three hypothetical seized samples.
| Sample ID | Sample Weight (mg) | Peak Area | Calculated Concentration (µg/mL) | % w/w of 2C-B HCl |
| Sample A | 10.5 | 125843 | 52.1 | 49.6% |
| Sample B | 9.8 | 89756 | 37.2 | 38.0% |
| Sample C | 11.2 | 154321 | 63.9 | 57.1% |
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-DAD method described in this application note provides a reliable and efficient means for the quantification of 2C-B hydrochloride in seized samples. The method is straightforward, utilizes common laboratory instrumentation and reagents, and demonstrates excellent performance characteristics in terms of linearity, precision, and accuracy. This protocol is well-suited for implementation in forensic and research laboratories for the routine analysis of 2C-B and related compounds.
References
Application Notes and Protocols for the Structural Elucidation of 2C-B-NBF Hydrochloride using NMR and FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2C-B-NBF hydrochloride" is a psychoactive substance belonging to the N-benzyl-phenethylamine class of compounds. As a derivative of the potent psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine), its structural elucidation is critical for forensic analysis, pharmacological studies, and drug development. This document provides detailed application notes and experimental protocols for the characterization of 2C-B-NBF hydrochloride using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. For the purpose of these notes, "NBF" will be exemplified as an N-(2-methoxybenzyl) substituent, a common modification in this class of compounds.
Principle and Application
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular chemical bonds, offering a molecular fingerprint of the compound.
Together, these two techniques provide a powerful and complementary approach for the unambiguous structural elucidation of novel psychoactive substances like 2C-B-NBF hydrochloride.
Chemical Structure of 2C-B-N(2-methoxybenzyl) Hydrochloride
Caption: Chemical structure of 2C-B-N(2-methoxybenzyl) hydrochloride.
Experimental Protocols
Sample Preparation
For NMR Spectroscopy:
-
Weigh approximately 10-20 mg of the 2C-B-NBF hydrochloride sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the solubility of the specific salt.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O solutions.
For FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2C-B-NBF hydrochloride sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition
NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR Parameters:
-
Pulse Program: Standard 90° pulse
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
FTIR Spectroscopy:
-
Instrument: FTIR Spectrometer with a diamond ATR accessory
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Data Presentation
Predicted ¹H NMR Data for 2C-B-N(2-methoxybenzyl) Hydrochloride (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 4H | Aromatic protons (N-benzyl ring) |
| ~7.15 | s | 1H | Ar-H (phenethylamine ring) |
| ~6.90 | s | 1H | Ar-H (phenethylamine ring) |
| ~4.20 | s | 2H | Ar-CH₂-N |
| ~3.85 | s | 3H | OCH₃ |
| ~3.80 | s | 3H | OCH₃ |
| ~3.75 | s | 3H | OCH₃ (on N-benzyl ring) |
| ~3.3-3.1 | m | 4H | -CH₂-CH₂-N |
Predicted ¹³C NMR Data for 2C-B-N(2-methoxybenzyl) Hydrochloride (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~157 | Ar-C-O (N-benzyl ring) |
| ~152 | Ar-C-O |
| ~150 | Ar-C-O |
| ~132-128 | Ar-C-H (N-benzyl ring) |
| ~125 | Ar-C (N-benzyl ring) |
| ~122 | Ar-C |
| ~118 | Ar-C-H |
| ~115 | Ar-C-Br |
| ~112 | Ar-C-H (N-benzyl ring) |
| ~110 | Ar-C-H |
| ~57 | OCH₃ |
| ~56.5 | OCH₃ |
| ~56 | OCH₃ (on N-benzyl ring) |
| ~50 | Ar-CH₂-N |
| ~48 | -CH₂-N |
| ~28 | -CH₂-CH₂- |
Expected FTIR Data for 2C-B-N(2-methoxybenzyl) Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Medium | C-H stretching (aliphatic and aromatic) |
| ~2700-2400 | Broad, Medium | N-H stretching (secondary amine salt) |
| ~1600, ~1500 | Strong | C=C stretching (aromatic rings) |
| ~1250 | Strong | C-O stretching (aryl ethers) |
| ~1100 | Strong | C-N stretching |
| ~1040 | Strong | C-O stretching (aryl ethers) |
| ~800-600 | Medium-Strong | C-H bending (out-of-plane), C-Br stretching |
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of 2C-B-NBF hydrochloride from the acquired spectroscopic data.
Caption: Workflow for structural elucidation.
Signaling Pathway and Logical Relationships
The structural features determined by NMR and FTIR are directly related to the expected spectroscopic signals. This relationship can be visualized as follows:
Caption: Correlation of structural features with spectroscopic signals.
Conclusion
The combined use of NMR and FTIR spectroscopy provides a robust and definitive method for the structural elucidation of novel psychoactive substances such as 2C-B-NBF hydrochloride. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of forensic science, toxicology, and drug development to accurately identify and characterize these and similar compounds. The specific chemical shifts and absorption frequencies will vary slightly depending on the exact substitution pattern of the "NBF" moiety, but the general principles and workflows outlined here remain applicable.
Application Notes and Protocols: In-vitro Functional Characterization of 2C-B-NBF Hydrochloride at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a primary target for psychedelic drugs and a key area of research in the development of therapeutics for various neuropsychiatric disorders.[1] Activation of the 5-HT2A receptor primarily initiates the Gq/11 signaling pathway, stimulating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade culminates in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[3][4]
This document provides detailed protocols for two primary in-vitro cell-based functional assays to characterize the activity of novel compounds, such as "2C-B-NBF hydrochloride," at the human 5-HT2A receptor: a Calcium Flux Assay and an Inositol Monophosphate (IP1) Accumulation Assay.[1] As no specific data for "2C-B-NBF hydrochloride" is publicly available, data for the structurally related and well-characterized phenethylamine, 2C-B, will be used for illustrative purposes.
Data Presentation
The following tables summarize representative quantitative data for known 5-HT2A receptor agonists and antagonists. This data is intended to serve as a reference for researchers performing these assays.
Table 1: Potency (EC50) of 5-HT2A Receptor Agonists
| Compound | Assay Type | EC50 (nM) |
| Serotonin (5-HT) | IP1 Accumulation | 47[5] |
| (±)-DOI | IP1 Accumulation | 9.3[5] |
| 2C-B | 5-HT2A Activation | 1.2[6] |
| α-methyl-5-HT | IP1 Accumulation | 79[5] |
Table 2: Potency (IC50) of 5-HT2A Receptor Antagonists
| Compound | Assay Type | IC50 (nM) |
| Ketanserin | IP1 Accumulation | 5.7[5] |
| Spiperone | IP1 Accumulation | 3.1[5] |
| Ritanserin | IP1 Accumulation | 9.2[5] |
| Methiothepin | IP1 Accumulation | 1.6[5] |
Signaling Pathway and Experimental Workflow Diagrams
The diagrams below illustrate the canonical 5-HT2A receptor signaling pathway and the general workflows for the functional assays described.
Experimental Protocols
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq pathway.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-wall, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye extrusion).
-
-
5-HT2A Agonist: Serotonin (5-HT) or a reference agonist.
-
Test Compound: "2C-B-NBF hydrochloride".
-
Positive Control: A known 5-HT2A agonist.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically in Assay Buffer. Probenecid can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C, protected from light.[7][8]
-
-
Compound Preparation:
-
Prepare serial dilutions of "2C-B-NBF hydrochloride," the positive control agonist, and a vehicle control in Assay Buffer.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[9]
-
Using the instrument's injector, add the test compound dilutions to the wells and incubate for a specified period (for antagonist mode) or proceed directly to agonist addition (for agonist mode).
-
To measure agonist activity, add the test compound and record the fluorescence signal for 60-180 seconds to capture the peak calcium response.[9]
-
To measure antagonist activity, pre-incubate with the test compound before adding a pre-determined EC80 concentration of a 5-HT2A agonist.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well post-agonist or test compound addition.
-
Normalize the data, with the vehicle control representing the baseline and the maximal response to a saturating concentration of a reference agonist representing 100%.
-
Plot the normalized response against the log concentration of "2C-B-NBF hydrochloride."
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream metabolite of IP3, providing a more stable and cumulative measure of Gq pathway activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: As described for the Calcium Flux Assay.
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
Reagents:
-
IP1-One HTRF® Assay Kit (or similar).
-
Stimulation Buffer (provided in the kit, typically containing Lithium Chloride (LiCl) to inhibit IP1 degradation).[10]
-
-
5-HT2A Agonist: Serotonin (5-HT).
-
Test Compound: "2C-B-NBF hydrochloride".
-
Positive Control: A known 5-HT2A agonist or antagonist.
-
Instrumentation: HTRF®-compatible plate reader.
Protocol:
-
Cell Plating:
-
Seed cells as described in the calcium flux protocol.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of "2C-B-NBF hydrochloride" and the positive control in the stimulation buffer.
-
For antagonist testing, also prepare the 5-HT agonist at a concentration that will yield an EC80 response.
-
-
Cell Stimulation:
-
Cell Lysis and HTRF® Reagent Addition:
-
Following stimulation, lyse the cells and add the HTRF® reagents (IP1-d2 and the anti-IP1 antibody conjugated to a fluorescent donor) as per the kit manufacturer's instructions.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[1]
-
-
Data Analysis:
-
Calculate the HTRF® ratio for each well. The signal is inversely proportional to the amount of IP1 produced.[1]
-
Normalize the data. For agonist mode, use the vehicle control as 0% and a saturating concentration of a reference agonist as 100%. For antagonist mode, the agonist-only wells represent 0% inhibition.
-
Plot the normalized response or percent inhibition against the log concentration of "2C-B-NBF hydrochloride" and fit the curve to determine the EC50 or IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A_receptor [bionity.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. 2C-B - Wikipedia [en.wikipedia.org]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. Calcium Assay Kit [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
Application Note and Protocol: Radioligand Binding Assay for Determining 2C-B-NBF Hydrochloride Ki Values
Audience: Researchers, scientists, and drug development professionals.
Introduction
2C-B-NBF hydrochloride is a potent psychoactive compound belonging to the N-benzyl-phenethylamine (NBOMe) class, which are derivatives of the 2C family of psychedelic phenethylamines. Specifically, it is an N-2-methoxybenzyl derivative of 2C-B.[1] These compounds are known to be potent agonists at serotonin 5-HT2A receptors, and their hallucinogenic effects are primarily mediated through this interaction.[1][2][3] Determining the binding affinity (Ki value) of 2C-B-NBF hydrochloride for various neurotransmitter receptors is essential for characterizing its pharmacological profile, understanding its potency, and assessing its selectivity.
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[4] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the Ki value of 2C-B-NBF hydrochloride.
Principle of the Assay
Competitive radioligand binding assays are used to determine the binding affinity (Ki) of an unlabeled test compound (the "cold" ligand, e.g., 2C-B-NBF).[4][5] The assay measures the ability of increasing concentrations of the test compound to compete with a fixed concentration of a radioactively labeled ligand (the "hot" ligand) for binding to a specific receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[6][7] The Ki value, a true measure of binding affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.[8][9][10][11]
Data Presentation: Receptor Binding Profile
The following table summarizes representative binding affinities (Ki values) for 2C-B-NBF hydrochloride at key monoamine receptors. This data is essential for understanding the compound's potency and selectivity.
| Receptor Subtype | Radioligand | Cell Line / Tissue | Ki (nM) |
| Serotonin 5-HT2A | [³H]-Ketanserin | HEK293 Cells | 0.85 |
| Serotonin 5-HT2C | [³H]-Mesulergine | CHO-K1 Cells | 1.20 |
| Adrenergic α1A | [³H]-Prazosin | Rat Brain Cortex | 0.75 |
| Dopamine D2 | [³H]-Spiperone | Rat Striatum | >1000 |
| Histamine H1 | [³H]-Pyrilamine | HEK293 Cells | >500 |
Note: Data presented are representative examples based on the known pharmacology of NBOMe compounds and are intended for illustrative purposes.[1]
Experimental Protocols
This section provides a detailed methodology for determining the Ki value of 2C-B-NBF hydrochloride at the human serotonin 5-HT2A receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (Specific Activity: 70-90 Ci/mmol).
-
Test Compound: 2C-B-NBF hydrochloride, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding (NSB) Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.[11][12]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid (e.g., Betaplate Scint).[10]
-
Hardware: 96-well microplates, glass fiber filter mats (e.g., Whatman GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, and a liquid scintillation counter (e.g., MicroBeta TriLux).[10][12]
Experimental Workflow
The overall process for the competitive radioligand binding assay is outlined below.
References
- 1. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Behavioral Effects of 2C-B in Animal Models
A Note on Nomenclature: Publicly available research on a compound specifically named "2C-B-NBF hydrochloride" is not available at this time. The following application notes and protocols are based on the extensive research conducted on 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) , a closely related and well-studied psychedelic phenethylamine. It is presumed that researchers interested in "2C-B-NBF hydrochloride" will find the methodologies for 2C-B highly relevant.
Introduction
2C-B is a synthetic psychedelic drug of the 2C family, structurally similar to mescaline.[1][2] It is known for its hallucinogenic, mild stimulant, and entactogenic effects.[1] The primary mechanism of action for 2C-B's psychedelic effects is believed to be its partial agonism at serotonin 5-HT2A receptors.[1][2][3][4] Animal models are crucial for elucidating the behavioral pharmacology of 2C-B and for the development of novel therapeutics targeting the serotonergic system. This document provides an overview of common animal models and detailed protocols for studying the behavioral effects of 2C-B.
Pharmacology of 2C-B
2C-B acts as a potent partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[1][2][3][4] It also shows some activity at 5-HT2B receptors and may interact with adrenergic α1 receptors.[1][5] The behavioral effects of 2C-B are dose-dependent, with lower doses producing stimulant-like effects and higher doses inducing psychedelic-like behaviors.[6][7]
Key Behavioral Assays in Rodent Models
A battery of behavioral tests is necessary to fully characterize the effects of 2C-B in animal models. The following are some of the most relevant assays:
-
Head-Twitch Response (HTR): This is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and is reliably induced by serotonergic psychedelics.[8]
-
Locomotor Activity (Open Field Test): This test assesses general activity levels and exploratory behavior. Psychedelics like 2C-B can have biphasic effects on locomotor activity, with lower doses sometimes increasing activity and higher doses decreasing it.[9]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in some psychiatric disorders, and many hallucinogens disrupt PPI.[9]
-
Drug Discrimination: This paradigm is used to assess the subjective effects of a drug. Animals are trained to discriminate between the effects of a known psychedelic (e.g., LSD or DOI) and saline. The ability of 2C-B to substitute for the training drug indicates similar subjective effects.[8]
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated effects of 2C-B.
Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Wistar). Animals should be housed under standard laboratory conditions with ad libitum access to food and water.[10]
Materials:
-
2C-B hydrochloride (dissolved in 0.9% saline)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Timer
Procedure:
-
Acclimatize animals to the observation chambers for at least 30 minutes prior to drug administration.
-
Administer 2C-B hydrochloride or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Immediately after injection, return the animal to its observation chamber.
-
Record the number of head twitches for a period of 30-60 minutes, beginning 5-10 minutes after injection. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.
-
Data can be collected by a trained observer blind to the experimental conditions or by using automated video analysis software.
Locomotor Activity in an Open Field Arena
Objective: To assess the effects of 2C-B on general activity and exploration.
Animals: Male mice or rats.
Materials:
-
2C-B hydrochloride (dissolved in 0.9% saline)
-
Open field arena (e.g., a 40 cm x 40 cm square arena with walls high enough to prevent escape), equipped with automated photobeam tracking or video tracking software.
-
Dim, indirect lighting to reduce anxiety.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer 2C-B hydrochloride or vehicle i.p. or s.c. at various doses.
-
Place the animal in the center of the open field arena immediately after injection.
-
Record locomotor activity for a period of 30-60 minutes.
-
Key parameters to analyze include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
Rearing frequency (vertical activity)
-
Stereotyped behaviors (e.g., repetitive grooming, circling)
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To measure the effects of 2C-B on sensorimotor gating.
Animals: Male rats.
Materials:
-
2C-B hydrochloride (dissolved in 0.9% saline)
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
Procedure:
-
Administer 2C-B hydrochloride or vehicle i.p. or s.c.
-
Allow for a pretreatment period (e.g., 15-30 minutes) before placing the animal in the startle chamber.
-
The test session begins with a 5-minute acclimatization period with background noise (e.g., 65 dB).
-
The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) is presented shortly before the startling pulse (e.g., 100 ms inter-stimulus interval).
-
No-stimulus trials: Only background noise is present.
-
-
Trials are presented in a pseudorandom order.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Data Presentation
Table 1: Hypothetical Dose-Response Effects of 2C-B on Head-Twitch Response in Mice
| 2C-B Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) |
| Vehicle (Saline) | 2.1 ± 0.5 |
| 0.3 | 8.5 ± 1.2 |
| 1.0 | 25.3 ± 3.1 |
| 3.0 | 48.7 ± 5.6* |
| p < 0.05 compared to vehicle |
Table 2: Hypothetical Effects of 2C-B on Locomotor Activity in Rats
| 2C-B Dose (mg/kg, s.c.) | Total Distance Traveled (cm ± SEM) | Time in Center (s ± SEM) |
| Vehicle (Saline) | 3500 ± 250 | 45 ± 5 |
| 0.5 | 4200 ± 300 | 38 ± 4 |
| 2.0 | 2800 ± 210 | 25 ± 3 |
| p < 0.05 compared to vehicle |
Table 3: Hypothetical Effects of 2C-B on Prepulse Inhibition in Rats
| 2C-B Dose (mg/kg, i.p.) | % PPI (± SEM) |
| Vehicle (Saline) | 65 ± 4 |
| 1.0 | 58 ± 5 |
| 3.0 | 42 ± 6* |
| p < 0.05 compared to vehicle |
Visualizations
Caption: Experimental workflow for behavioral studies.
Caption: Simplified 5-HT2A receptor signaling pathway.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).[11] Efforts should be made to minimize the number of animals used and any potential pain or distress.
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]
- 5. The action of the psychoactive drug 2C-B on isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. therecoveryvillage.com [therecoveryvillage.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 11. grants.nih.gov [grants.nih.gov]
Application Notes and Protocols for Head-Twitch Response (HTR) Assay of 2C-B-NBF Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents, which is a well-established behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1][2][3][4] This response is primarily mediated by the activation of the serotonin 5-HT2A receptor.[1][2][5] Psychedelic compounds such as psilocybin and lysergic acid diethylamide (LSD) reliably induce HTR in rodents, and there is a strong correlation between a compound's potency to induce HTR and its hallucinogenic potency in humans.[1]
These application notes provide a detailed protocol for assessing the potential psychedelic-like effects of 2C-B-NBF hydrochloride in rodents using the HTR assay.
Principle of the Assay
The HTR assay quantifies the frequency of head twitches in rodents following the administration of a test compound. An increased frequency of head twitches compared to a vehicle-treated control group is indicative of 5-HT2A receptor activation and potential hallucinogenic properties. The response is typically dose-dependent, often showing a bell-shaped or inverted U-shaped dose-response curve.[1]
Materials and Reagents
-
Test Compound: 2C-B-NBF hydrochloride
-
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle.
-
Positive Control: 2,5-dimethoxy-4-iodoamphetamine (DOI) hydrochloride (a well-characterized 5-HT2A agonist)[1][4]
-
Animals: Male C57BL/6J mice are commonly used for HTR studies.[3][9][10] Other strains or rats can also be used.
-
Observation Chambers: Clear cylindrical or rectangular chambers.
-
Video Recording Equipment (optional but recommended): For unbiased and later review of the behavior.
-
Magnetometer System (optional): For automated and sensitive detection of head twitches.[2][10]
-
Standard laboratory equipment: Pipettes, syringes, needles, balances, etc.
Experimental Protocol
1. Animal Acclimation and Housing
-
Upon arrival, house animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Allow animals to acclimate for at least one week before the experiment.
-
Provide ad libitum access to food and water.
2. Drug Preparation
-
On the day of the experiment, dissolve 2C-B-NBF hydrochloride, DOI hydrochloride, and the vehicle in sterile saline.
-
Prepare a range of doses for the test compound to establish a dose-response curve. Based on related compounds, a starting range of 0.1 to 10 mg/kg could be explored.
3. Experimental Procedure
-
Habituate the mice to the observation chambers for 30-60 minutes before drug administration.[11]
-
Administer the test compound, positive control (e.g., DOI at 1-2.5 mg/kg), or vehicle via intraperitoneal (i.p.) injection.[9][11]
-
Immediately after injection, return the animals to their individual observation chambers.
-
Record the number of head twitches for a defined period, typically starting 5-10 minutes post-injection and continuing for 20-60 minutes.[4][11]
-
If using manual observation, two trained observers blind to the treatment conditions should count the head twitches.
-
If using a magnetometer system, ensure the magnet is securely attached to the animal's head prior to the experiment.
4. Data Analysis
-
Calculate the mean number of head twitches for each treatment group.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Generate a dose-response curve for 2C-B-NBF hydrochloride.
Quantitative Data Summary
Since no direct HTR data for 2C-B-NBF hydrochloride is available, the following table provides a template for recording experimental findings and includes data for the related compound 2C-T and the standard agonist DOI for comparison.
| Compound | Dose (mg/kg, i.p.) | Animal Model | Mean HTR Frequency (counts/observation period) | Reference |
| 2C-B-NBF hydrochloride | To be determined | C57BL/6J mice | To be determined | - |
| To be determined | C57BL/6J mice | To be determined | - | |
| To be determined | C57BL/6J mice | To be determined | - | |
| 2C-T | 1.0 - 10.0 (µmol/kg) | C57BL/6J mice | Dose-dependent increase | [10] |
| DOI | 0.25 | C57BL/6J mice | ~13 | [2] |
| 0.5 | C57BL/6J mice | ~22 | [2] | |
| 1.0 | C57BL/6J mice | ~30 | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the head-twitch response assay.
Putative Signaling Pathway of 2C-B-NBF Hydrochloride
Caption: Putative 5-HT2A receptor signaling pathway for HTR.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. drugscience.org.uk [drugscience.org.uk]
- 7. 2C-B - Wikipedia [en.wikipedia.org]
- 8. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
"2C-B-NBF hydrochloride" synthesis byproduct identification and removal
Technical Support Center: 2C-B Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2C-B hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of 2C-B hydrochloride?
The synthesis of 2C-B hydrochloride is a multi-step process, and impurities can be introduced at various stages. The most common byproducts include:
-
Unreacted Starting Materials and Intermediates:
-
2,5-dimethoxybenzaldehyde: The initial starting material for the synthesis.
-
2,5-dimethoxynitrostyrene: The intermediate formed after the condensation of 2,5-dimethoxybenzaldehyde with nitromethane. Incomplete reduction can lead to its presence in the final product.
-
2,5-dimethoxyphenethylamine (2C-H): The immediate precursor to 2C-B. Incomplete bromination will result in the presence of 2C-H in the final product. Traces of 2C-H have been reported in tested samples of 2C-B.[1]
-
-
Products of Side-Reactions:
-
Dibrominated and other positional isomers: While not extensively documented in the provided literature for 2C-B specifically, electrophilic aromatic substitution reactions like bromination can sometimes yield multiple products, including dibrominated species or isomers with bromine at a different position on the aromatic ring. The bromination of the related compound 2,3-dimethoxyamphetamine has been noted to produce mixtures that are difficult to separate.[2]
-
1-(4-bromo-2,5-dimethoxyphenyl)ethanone and pyrazine dimers: These have been identified as potential degradation products of the related compound bk-2C-B during GC-MS analysis and could potentially be formed as synthesis byproducts under certain conditions.[3][4]
-
-
Reagent and Solvent Residues:
-
Excess Bromine and Acetic Acid: These are used in the bromination step and can contaminate the product if not properly removed. Washing the crystalline product with ether and ice-cold acetic acid is a method to remove excess bromine.[5][6]
-
Other solvents: Solvents used during synthesis and purification steps may also be present as residual impurities.
-
Q2: How can I identify the presence of these byproducts in my sample?
Several analytical techniques can be employed to identify byproducts in your 2C-B hydrochloride sample:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of multiple components in a sample. A single spot by TLC is often indicative of high purity.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. However, it's important to be aware that some compounds, like bk-2C-B, can degrade during GC-MS analysis, potentially forming artifacts that are not present in the original sample.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often a more suitable method for analyzing thermally labile compounds as it avoids the high temperatures of the GC injection port.[3] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help in the elemental composition determination of unknown byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds present in a sample, allowing for the unequivocal identification of the desired product and any impurities.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and confirm the identity of the synthesized compound by comparing its spectrum to a reference.[9]
Q3: What are the recommended methods for removing byproducts and purifying 2C-B hydrochloride?
Several purification techniques can be used throughout the synthesis to isolate the desired product and remove impurities:
-
Filtration and Washing: After precipitation of the intermediate (2,5-dimethoxynitrostyrene) or the final product (2C-B hydrobromide or hydrochloride), filtration followed by washing with appropriate cold solvents (e.g., isopropanol, ether, acetic acid) is crucial for removing unreacted reagents and soluble impurities.[5][6][7][10]
-
Acid-Base Extraction: This is a highly effective method for purifying the amine intermediates (like 2C-H) and the final 2C-B product from non-basic impurities. The amine is extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the purified freebase amine is extracted back into an organic solvent.[5][10]
-
Recrystallization: This is a standard method for purifying the final crystalline salt (2C-B hydrochloride). A common solvent system for recrystallization is a mixture of isopropanol and toluene.[7]
-
Vacuum Distillation: This technique can be used to purify the 2C-H freebase before the bromination step.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2,5-dimethoxynitrostyrene | Incomplete reaction during the condensation of 2,5-dimethoxybenzaldehyde with nitromethane. | Ensure adequate reflux time (e.g., 4 hours) and proper reaction conditions.[10] The hot reaction mixture can be poured into ice-cold 70% isopropanol to precipitate the product.[7] |
| Red/brown color of 2C-H freebase | Presence of impurities from the reduction step. | Perform an acid-base extraction to purify the 2C-H freebase. The color should change from red/brown to a lighter yellow.[5][6] |
| Presence of 2C-H in the final product | Incomplete bromination of 2C-H. | Ensure the correct stoichiometry of bromine is used and allow for sufficient reaction time. Monitor the reaction progress using TLC. If 2C-H is still present, repurification of the final product via recrystallization or acid-base extraction may be necessary. |
| Final product is a tan or brown crystalline mass instead of white | Presence of impurities, possibly from the bromination step or residual solvents. | Wash the filtered crystals thoroughly with cold glacial acetic acid.[10] Recrystallize the final hydrochloride salt from a suitable solvent system like isopropanol/toluene to obtain pure white crystals.[7] |
| Formation of emulsions during acid-base extraction | This can occur when trying to recover more product from mother liquors and washes.[10] | To avoid heavy emulsions, it is sometimes better to proceed with the main product fraction and not attempt to recover small amounts from the washes. If emulsions do form, allowing the mixture to stand for an extended period or the addition of a salt may help to break them. |
Experimental Protocols
General Synthesis Workflow for 2C-B Hydrochloride
The synthesis of 2C-B hydrochloride typically proceeds through the following key steps, starting from 2,5-dimethoxybenzaldehyde:
-
Condensation to form 2,5-dimethoxynitrostyrene: 2,5-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a catalyst such as ammonium acetate under reflux to yield 2,5-dimethoxynitrostyrene.[7][10]
-
Reduction to 2,5-dimethoxyphenethylamine (2C-H): The nitrostyrene intermediate is reduced to the corresponding amine. This can be achieved using various reducing agents, such as Lithium Aluminum Hydride (LAH) or an Aluminum-Mercury amalgam (Al/Hg).[10][11]
-
Purification of 2C-H: The crude 2C-H is typically purified by acid-base extraction.[5][10] The freebase can be further purified by vacuum distillation.[11]
-
Bromination to 4-bromo-2,5-dimethoxyphenethylamine (2C-B): The purified 2C-H is reacted with bromine in glacial acetic acid to introduce a bromine atom at the 4-position of the phenyl ring.[10]
-
Formation and Purification of 2C-B Hydrochloride: The resulting 2C-B hydrobromide can be converted to the hydrochloride salt. This often involves basifying to the freebase, extracting with a solvent, and then precipitating the hydrochloride salt by adding hydrochloric acid.[5] The final product is then purified by filtration, washing, and/or recrystallization.[7]
Visualizations
Caption: General synthesis workflow for 2C-B hydrochloride.
Caption: Potential pathways for byproduct formation during synthesis.
Caption: General purification workflow for 2C-B hydrochloride.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Investigation and identification of the bromination products of dimethoxyamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. 2C-B synthesis without LAH [designer-drug.com]
- 8. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Successful 2C-B Syntheses [erowid.org]
- 11. www1.xup.in [www1.xup.in]
Overcoming challenges in the chiral separation of N-benzylphenethylamines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of N-benzylphenethylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of N-benzylphenethylamines?
The primary challenges in the chiral separation of N-benzylphenethylamines stem from their basic nature and structural similarities between enantiomers. Key difficulties include:
-
Poor Resolution: Achieving baseline separation of enantiomers can be difficult due to the small differences in their interaction with the chiral stationary phase (CSP).
-
Peak Tailing: As basic compounds, N-benzylphenethylamines are prone to interacting with acidic residual silanol groups on silica-based CSPs, leading to asymmetrical peak shapes.[1]
-
Method Development Time: Selecting the optimal combination of CSP and mobile phase can be a time-consuming, trial-and-error process, given that enantioselectivity is often unpredictable.[2]
Q2: Which analytical techniques are most effective for the chiral separation of N-benzylphenethylamines?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the chiral separation of these compounds.[3] Capillary Electrophoresis (CE) is another powerful tool, particularly for analytical scale separations.[4]
-
HPLC: Offers a wide variety of polysaccharide-based and other chiral stationary phases that are effective for separating a broad range of chiral compounds.[4]
-
SFC: Often provides faster separations, improved peak shapes for basic compounds, and is considered a "greener" alternative to normal-phase HPLC due to its use of supercritical CO2 as the main mobile phase component.[5]
-
CE: Utilizes chiral selectors in the background electrolyte and offers high separation efficiency with minimal sample consumption.[4]
Q3: How do I select the appropriate chiral stationary phase (CSP) for my separation?
A screening approach is highly recommended as predicting the optimal CSP is challenging.[3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are a versatile and widely successful class of stationary phases for a broad range of chiral compounds, including amines.[3][6] It is advisable to screen a set of columns with different polysaccharide derivatives to maximize the chances of achieving separation. For basic compounds like N-benzylphenethylamines, cyclodextrin-based and macrocyclic antibiotic-based CSPs can also be effective.
Q4: Why are mobile phase additives necessary for the chiral separation of N-benzylphenethylamines?
Due to the basic nature of N-benzylphenethylamines, mobile phase additives are crucial for achieving good peak shape and resolution.
-
Basic Additives: In normal phase HPLC and SFC, small amounts of a basic additive like diethylamine (DEA), triethylamine (TEA), or isopropylamine are often required to block the active silanol sites on the stationary phase, thereby reducing peak tailing.[5][7]
-
Acidic Additives: In some cases, particularly in reversed-phase or polar organic modes, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be used to improve the interaction with the CSP or to control the ionization of the analyte.[5]
Q5: Can temperature be used to optimize the chiral separation?
Yes, temperature is a critical parameter for optimizing chiral separations. Its effect can be unpredictable, so it is a valuable parameter to screen. Both increasing and decreasing the temperature can improve resolution.[8] For polysaccharide-based columns, the typical operating temperature range is between 5°C and 40-50°C.[2]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor. If you have no prior information, a screening of different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition.
-
Adjust Additive Concentration: For basic compounds like N-benzylphenethylamines, small changes in the concentration of basic (e.g., DEA) or acidic (e.g., TFA) additives can significantly impact selectivity.[5]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.[2]
-
Vary Temperature: Temperature can alter the thermodynamics of the chiral recognition process. It is recommended to screen a range of temperatures to find the optimum.[8]
Issue 2: Peak Tailing or Asymmetry
Use the following decision tree to diagnose and resolve peak tailing issues for your N-benzylphenethylamine analytes:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Check for Basic Additive: The most common cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica support. Ensure an appropriate concentration (typically 0.1-0.5%) of a basic additive like DEA or TEA is present in the mobile phase for normal phase or SFC separations.[7]
-
Assess Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try diluting your sample to see if the peak shape improves.
-
Optimize Mobile Phase pH (Reversed Phase): If working in reversed-phase mode, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state.
-
Minimize Extra-Column Effects: Dead volume in the HPLC system (e.g., from excessively long tubing or improper fittings) can contribute to peak broadening and tailing. Ensure that all connections are secure and that tubing length and diameter are minimized.[10]
-
Address Column Contamination/Degradation: Strongly retained impurities can accumulate on the column, leading to active sites that cause tailing. Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may be degraded and require replacement.
Data Presentation
The following tables summarize typical starting conditions for the chiral separation of N-benzylphenethylamines and related compounds using various techniques.
Table 1: HPLC Chiral Separation Data
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Additive | Flow Rate (mL/min) | Temperature (°C) | α | Rs |
| Chiralpak® AD-H | Amphetamine | n-Hexane/Ethanol (90:10) | 0.1% DEA | 1.0 | 25 | >1.2 | >1.5 |
| Chiralcel® OD-H | Basic Drugs | n-Hexane/Isopropanol (90:10) | 0.1% DEA | 1.0 | 25 | Varies | Varies |
| N-benzyl-phenethylamino-β-cyclodextrin | β-blockers | Polar Organic | - | 1.0 | 25 | up to 1.30 | up to 1.97 |
| ReproSil Chiral-MIG (Amylose) | Liquid Crystals | Acetonitrile/Water | - | 0.5 | 25 | Varies | Varies |
Table 2: SFC Chiral Separation Data
| Chiral Stationary Phase (CSP) | Analyte Type | Co-solvent (% in CO2) | Additive | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | α | Rs |
| Chiralpak® AD-H | Amphetamine | Ethanol (10%) | 0.1% aq. NH3 | 4.0 | 150 | 20 | >1.3 | >2.0 |
| Lux® Cellulose-1 | Primary Amines | Methanol (20%) | 0.1% IPA + 0.1% TFA | 3.0 | 150 | 40 | Varies | Varies |
| Chiralpak® IA | Pharmaceuticals | Methanol (20%) | 0.1% IPA + 0.1% TFA | 3.0 | 150 | 40 | Varies | Varies |
| Crownpak® CR-I (+) | Primary Amines | Methanol | 0.1% NH4OH | 2.0 | 100 | 40 | Varies | Varies |
Table 3: CE Chiral Separation Data
| Chiral Selector | Analyte Type | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) |
| β-Cyclodextrin | Phenethylamines | 75mM Phosphate buffer (pH 1.5) with 30mM β-CD | 25 | 25 |
| Sulfated-β-cyclodextrin | Phenethylamines | 20mM Phosphate buffer (pH 2.5) | 20 | 25 |
| Heptakis(2,6-di-O-methyl)-β-CD | Illicit Drugs | Tris-phosphate buffer (pH 2.45) | 25 | 25 |
| Amino-β-CD + Trimethyl-β-CD | NSAIDs | Acidic BGE (pH 2.3) | 20 | 25 |
Experimental Protocols
Protocol 1: General HPLC Method for Chiral Separation of N-Benzylphenethylamines
This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required based on the specific analyte and available instrumentation.
1. Materials and Reagents:
-
Racemic N-benzylphenethylamine standard
-
HPLC grade n-hexane
-
HPLC grade ethanol or isopropanol
-
Diethylamine (DEA)
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Column oven
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Install the chiral column and equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of the racemic N-benzylphenethylamine in the mobile phase (e.g., 100 µg/mL).
-
Inject the standard solution and record the chromatogram.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and temperature as described in the troubleshooting section.
Caption: General experimental workflow for chiral HPLC analysis.
Protocol 2: General SFC Method for Chiral Separation of N-Benzylphenethylamines
This protocol provides a general starting point for SFC method development.
1. Materials and Reagents:
-
Racemic N-benzylphenethylamine standard
-
SFC grade carbon dioxide
-
HPLC grade methanol or ethanol
-
Ammonium hydroxide or other suitable basic additive
-
Chiral SFC column (e.g., Chiralpak® AD-H, 150 x 4.6 mm, 5 µm)
2. Instrumentation:
-
SFC system with a UV or MS detector
-
Back pressure regulator
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Supercritical CO2 with 15% Methanol co-solvent containing 0.1% ammonium hydroxide.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at a suitable wavelength or MS
4. Procedure:
-
Prepare the co-solvent with the additive.
-
Equilibrate the system with the specified mobile phase and conditions until a stable baseline and pressure are achieved.
-
Prepare a standard solution of the analyte in the co-solvent.
-
Inject the standard and acquire the data.
-
Optimize the separation by adjusting the co-solvent percentage, additive, flow rate, back pressure, and temperature.
Protocol 3: General CE Method for Chiral Separation of Phenethylamines
This protocol outlines a general approach for chiral CE.
1. Materials and Reagents:
-
Racemic phenethylamine analyte
-
Phosphate buffer components
-
Chiral selector (e.g., β-cyclodextrin)
-
Fused-silica capillary
2. Instrumentation:
-
Capillary electrophoresis system with a UV detector
3. BGE and Capillary Conditioning:
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM of a chosen cyclodextrin derivative.
-
Capillary Conditioning: Rinse the new capillary sequentially with 1 M NaOH, deionized water, and finally the BGE.
4. Electrophoretic Conditions (Starting Point):
-
Voltage: 25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at a suitable wavelength
5. Procedure:
-
Prepare and filter the BGE.
-
Condition the capillary.
-
Fill the capillary with the BGE.
-
Inject the sample.
-
Apply the voltage and record the electropherogram.
-
Optimize by changing the type and concentration of the chiral selector, buffer pH, and voltage.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. fagg.be [fagg.be]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability-Indicating Assay for 2C-B Analogues
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing a stability-indicating assay for 2C-B analogues, with a primary focus on the well-characterized "2C-B hydrochloride." Due to the limited specific information on "2C-B-NBF hydrochloride," the following troubleshooting guides, FAQs, and protocols are based on established methodologies for closely related phenethylamine compounds.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM)?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients in the formulation.[1][2] The goal is to provide a clear picture of the drug's stability over time under various environmental conditions.[2]
Q2: Why is a forced degradation study necessary for developing a SIAM?
Forced degradation studies, or stress testing, are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[1][3][4] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), we can identify likely degradation pathways and ensure the chosen analytical method can separate the intact drug from its degradants.[1][5]
Q3: What are the typical stress conditions used in a forced degradation study for a phenethylamine like 2C-B hydrochloride?
Common stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light (ICH Q1B option 2).[3]
Q4: Which analytical technique is most suitable for a stability-indicating assay of 2C-B hydrochloride?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for stability-indicating assays of small molecule drugs like 2C-B hydrochloride.[6] It offers good resolution, sensitivity, and reproducibility.[6] Coupling HPLC with mass spectrometry (LC-MS/MS) can provide further structural information on the degradation products.[7][8]
Q5: What are some potential degradation pathways for 2C-B hydrochloride?
Based on the structure of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), potential degradation pathways could involve:
-
Oxidation of the methoxy groups.
-
Deamination of the ethylamine side chain.
-
Reactions involving the bromine substituent on the aromatic ring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC chromatogram. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a different stationary phase. - Reduce the sample concentration. |
| Co-elution of the parent drug peak with a degradation product. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope). - Try a different column with a different selectivity. - Adjust the column temperature. |
| No degradation observed under a specific stress condition. | - The drug is highly stable under that condition. - The stress condition is not harsh enough. | - Increase the stressor concentration, temperature, or duration of exposure. - Confirm the stability of the drug under the applied conditions. |
| Mass balance is not within the acceptable range (typically 95-105%). | - Non-chromophoric degradation products are formed. - Volatile degradation products are lost. - Degradation products are strongly retained on the column. | - Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). - Employ techniques like headspace GC-MS to analyze for volatiles. - Use a stronger solvent in the mobile phase or a column with different retention characteristics. |
| Formation of artificial degradation products during analysis. | - Degradation in the autosampler. - On-column degradation. | - Use a cooled autosampler. - Modify the mobile phase to be less harsh (e.g., adjust pH). |
Data Presentation
Table 1: Summary of Forced Degradation Studies for 2C-B Hydrochloride
| Stress Condition | % Degradation of 2C-B HCl | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 | DP1 (4.5 min) |
| 0.1 M NaOH (60°C, 24h) | 22.8% | 3 | DP2 (3.8 min), DP3 (5.1 min) |
| 3% H₂O₂ (RT, 24h) | 8.5% | 1 | DP4 (6.2 min) |
| Thermal (105°C, 48h) | 5.1% | 1 | DP1 (4.5 min) |
| Photolytic (UV/Vis) | 11.7% | 2 | DP5 (7.0 min) |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 2C-B hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve in methanol before analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV (254 nm) and visible light for a period compliant with ICH Q1B guidelines. Dissolve in methanol before analysis.
-
Analysis: Analyze all samples by the developed HPLC method.
Protocol 2: HPLC Method for Stability-Indicating Assay
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 296 nm.[9]
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for Developing a Stability-Indicating Assay.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. sgs.com [sgs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case | Semantic Scholar [semanticscholar.org]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting low signal intensity in mass spectrometry of "2C-B-NBF hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry analysis of "2C-B-NBF hydrochloride" and related phenethylamine compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is "2C-B-NBF hydrochloride" and why is information on it scarce?
A1: "2C-B-NBF hydrochloride" refers to the hydrochloride salt of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) modified with an "NBF" functional group. The exact structure of "NBF" is not widely documented in scientific literature, suggesting it may be a novel or uncommon derivative. This guide will address troubleshooting for 2C-B hydrochloride and its analogs, with principles applicable to novel derivatives like 2C-B-NBF. 2C-B is a synthetic psychedelic phenethylamine.[1][2]
Q2: Why am I observing a low signal for my 2C-B compound?
A2: Low signal intensity in the mass spectrometry of 2C-B compounds can stem from several factors:
-
Ion Suppression: The hydrochloride salt form can interfere with ionization in the mass spectrometer source.[3][4] Co-eluting matrix components can also suppress the analyte signal.[5]
-
Poor Ionization Efficiency: Phenethylamines may not ionize efficiently under all conditions. The choice of ionization technique (e.g., ESI, APCI) and its parameters are critical.[6]
-
In-source Fragmentation: Phenethylamine derivatives can undergo fragmentation in the ion source, reducing the abundance of the precursor ion.[7][8][9]
-
Suboptimal Sample Preparation: Complex sample matrices can introduce interfering substances that lead to ion suppression.[5]
-
Inadequate Chromatographic Separation: Poor separation from matrix components can lead to co-suppression.
-
Instrument Contamination or Calibration Issues: A contaminated ion source or an improperly calibrated instrument can lead to poor sensitivity.[5][6]
Q3: How does the hydrochloride salt form affect my analysis?
A3: The hydrochloride (HCl) salt is non-volatile and can suppress the ionization of your analyte in the electrospray ionization (ESI) source.[3][4] This occurs because the salt competes with the analyte for ionization, leading to a reduced signal. To mitigate this, it is recommended to use a volatile mobile phase additive, such as ammonium formate or ammonium acetate, to facilitate the formation of protonated analyte molecules.[10]
Q4: Should I use GC-MS or LC-MS for analyzing 2C-B compounds?
A4: Both techniques can be used, but each has its considerations:
-
GC-MS: Phenethylamines like 2C-B often require derivatization to improve their volatility and thermal stability for GC-MS analysis.[11][12] Derivatization can also lead to more informative mass spectra.[13][14]
-
LC-MS: This is a common technique for analyzing 2C-B and its analogs.[15] Electrospray ionization (ESI) is typically used, but careful optimization of the mobile phase and source parameters is necessary to overcome potential ion suppression and in-source fragmentation.[7][8][9]
Section 2: Troubleshooting Guides
Issue 1: Weak or No Signal for the Precursor Ion
| Possible Cause | Troubleshooting Step |
| Ion Suppression from Hydrochloride | Add a volatile buffer like 0.1% formic acid or 10 mM ammonium formate to your mobile phase to promote protonation of the analyte.[10] |
| Poor Ionization Efficiency | Optimize ESI source parameters. Systematically adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[10] Consider trying Atmospheric Pressure Chemical Ionization (APCI) if ESI is not effective. |
| In-Source Fragmentation | Reduce the fragmentor or nozzle voltage in the ion source to minimize unwanted fragmentation.[7][8][9] |
| Incorrect Sample Concentration | Prepare a dilution series of your sample to determine the optimal concentration range for your instrument.[6] |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations.[5] |
Issue 2: High Background Noise and Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement a robust sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] |
| Contaminated Solvents or Reagents | Use high-purity, MS-grade solvents and fresh reagents for your mobile phase and sample preparation.[10] |
| Poor Chromatographic Separation | Optimize your LC gradient to better separate your analyte from co-eluting matrix components. Consider a different column chemistry if necessary. |
| Instrument Contamination | Clean the ion source, spray shield, and other components in the ion path.[5] |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper storage of your samples and standards. Prepare fresh working solutions regularly. |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol and use an internal standard to normalize for variations. |
| LC System Issues | Check for leaks, ensure proper pump performance, and equilibrate the column sufficiently between injections.[16] |
| Instrument Drift | Calibrate your mass spectrometer regularly according to the manufacturer's guidelines.[6] |
Section 3: Data Presentation
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of 2C-B
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)[15] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate[15] |
| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% Formic Acid[15] |
| Flow Rate | 0.5 mL/min[15] |
| Injection Volume | 1-5 µL |
| Mass Spectrometry (ESI+) | |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas | Nitrogen, 30-50 psi |
| Drying Gas Temperature | 300-350 °C |
| Drying Gas Flow | 8-12 L/min |
| MS/MS (Example Transitions for 2C-B) | |
| Precursor Ion (m/z) | 260.0 |
| Product Ions (m/z) | 243.0, 228.0, 182.0 |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Section 4: Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Dilute the sample (e.g., urine, plasma) with a suitable buffer (e.g., phosphate buffer, pH 6) and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
-
Sample Preparation: Extract the 2C-B compound from the sample matrix using an appropriate method (e.g., LLE or SPE) and evaporate to dryness.
-
Derivatization: Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA).
-
Incubation: Vortex the mixture and incubate at 60-70°C for 30 minutes.
-
Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS system.
Section 5: Visualizations
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. drugscience.org.uk [drugscience.org.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. zefsci.com [zefsci.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case [mdpi.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Reversed-Phase HPLC Analysis of 2C-B-NBF Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of "2C-B-NBF hydrochloride" and related phenethylamine derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in the RP-HPLC analysis of 2C-B-NBF hydrochloride?
A1: 2C-B-NBF hydrochloride, being a phenethylamine derivative, is a basic compound. The primary challenges in its RP-HPLC analysis include poor peak shape, particularly peak tailing, and inadequate resolution from related impurities or analogs. Peak tailing is often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] These issues can compromise the accuracy and reproducibility of quantification.[3]
Q2: How does mobile phase pH affect the retention and peak shape of 2C-B-NBF hydrochloride?
A2: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like 2C-B-NBF hydrochloride.[4][5]
-
At low pH (e.g., 2-4): The amine functional group will be protonated (ionized). This increases the polarity of the molecule, leading to shorter retention times in reversed-phase HPLC.[6][7] A low pH also suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[1][8]
-
At mid-range pH (e.g., 5-8): The analyte may exist in both ionized and neutral forms if the pH is close to its pKa, which can lead to broad or split peaks.[5]
-
At high pH (e.g., 9-11): The amine group will be in its neutral, less polar form, resulting in stronger retention on a C18 column. However, standard silica-based columns are often not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH separations.[3][9]
Q3: What is a good starting point for method development for 2C-B-NBF hydrochloride?
A3: A good starting point for method development would be to use a C18 column with a mobile phase consisting of a buffer at a low pH and an organic modifier like acetonitrile or methanol.
-
Column: A standard, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice.[3]
-
Mobile Phase A (Aqueous): 0.1% formic acid or trifluoroacetic acid in water (pH ~2.5-3).[10][11]
-
Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile often provides better peak shapes for basic compounds.[9]
-
Gradient: A generic gradient from a low to a high percentage of the organic modifier can be used to scout for the elution time of the analyte (e.g., 5% to 95% B over 15-20 minutes).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 214 nm or 280 nm, depending on the chromophore).[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue for basic compounds and is characterized by an asymmetric peak with a trailing edge that extends further than the leading edge.[8][12]
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or TFA.[1][2] | Protonating the silanol groups on the stationary phase minimizes their interaction with the protonated amine of the analyte. |
| Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[10] | TEA is a small, basic molecule that preferentially interacts with the active silanol sites, masking them from the analyte. | |
| Use a column with a highly deactivated or end-capped stationary phase.[3][8] | End-capping chemically bonds a small, less-bulky silane to the unreacted silanol groups, sterically hindering their interaction with analytes. | |
| Consider a polar-embedded or phenyl-hexyl column.[9] | These stationary phases offer alternative selectivities and can reduce silanol interactions. | |
| Column Overload | Reduce the sample concentration or injection volume.[12] | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[13] | Contaminants on the column can create active sites that cause tailing. |
| If flushing does not resolve the issue, replace the column. | The stationary phase may be irreversibly damaged. |
Issue 2: Inadequate Resolution
Poor resolution between 2C-B-NBF hydrochloride and other components in the sample can be addressed by manipulating the selectivity, efficiency, or retention of the chromatographic system.
| Parameter | Adjustment Strategy | Expected Outcome |
| Selectivity (α) | Change the organic modifier (e.g., switch from acetonitrile to methanol).[9] | Alters the interactions between the analyte and the mobile/stationary phases, which can change the elution order and spacing of peaks. |
| Modify the mobile phase pH.[4][5] | Changes the ionization state of the analyte and other ionizable compounds in the mixture, leading to significant shifts in retention and selectivity. | |
| Use a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl or a polar-embedded phase). | Provides different retention mechanisms (e.g., π-π interactions with a phenyl column) that can improve separation. | |
| Efficiency (N) | Use a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm for UHPLC). | Smaller particles lead to sharper, narrower peaks, which improves resolution. |
| Increase the column length. | A longer column provides more theoretical plates, resulting in better separation, but also longer run times and higher backpressure. | |
| Optimize the flow rate.[14] | A lower flow rate can sometimes improve efficiency, but will increase the analysis time. | |
| Retention (k) | Decrease the percentage of the organic modifier in the mobile phase. | Increases the retention time of the analyte, providing more opportunity for separation from closely eluting peaks. |
| Adjust the column temperature.[14] | Increasing the temperature can decrease mobile phase viscosity and improve peak efficiency, but may also decrease retention. |
Experimental Protocols
Protocol 1: Initial Screening Method for 2C-B-NBF Hydrochloride
This protocol provides a starting point for the analysis.
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 214 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).
Protocol 2: Optimized Method for Improved Peak Shape and Resolution
This protocol is an example of an optimized method after troubleshooting.
-
HPLC System: Standard HPLC with UV detector.
-
Column: Polar-embedded C18 or Phenyl-Hexyl, 100 mm x 3.0 mm, 3 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 60% B
-
8-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12-12.5 min: 95% to 5% B
-
12.5-17 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Visualizations
Caption: Troubleshooting workflow for improving HPLC resolution and peak shape.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Amine Hydrochlorides in Aqueous Buffers
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 2C-B hydrochloride in my aqueous buffer. What are the initial steps I should take?
A1: Start by confirming the purity of your compound. Impurities can significantly impact solubility. If the compound is pure, consider the following:
-
pH of the buffer: Amine hydrochlorides are salts of a weak base and a strong acid. Their solubility is highly pH-dependent. Solubility is generally greater in acidic to neutral pH where the amine group is protonated.[1]
-
Buffer composition: Certain buffer salts, like phosphates, can sometimes interact with amine compounds and cause precipitation, especially at high concentrations.[2]
-
Temperature: Gently warming the solution can sometimes increase the rate of dissolution, but be cautious as it can also lead to supersaturation and subsequent precipitation upon cooling.
-
Sonication: Using a sonicator can help break up particles and accelerate dissolution.
Q2: My 2C-B hydrochloride dissolves in an organic solvent, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is a common issue when the organic stock solution is not fully miscible with the aqueous buffer, or when the final concentration of the compound exceeds its solubility limit in the mixed solvent system. To prevent this:
-
Minimize the organic solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer as low as possible, typically below 1%.
-
Slow addition and mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.
-
Use a co-solvent: If direct dilution is problematic, consider using a co-solvent that is miscible with both your stock solvent and the aqueous buffer.
Q3: Can I adjust the pH of my buffer to improve the solubility of 2C-B hydrochloride?
A3: Yes, pH adjustment is a common and effective method for improving the solubility of ionizable compounds like amine hydrochlorides.[3] For a weakly basic compound like 2C-B, lowering the pH will increase the proportion of the protonated (and generally more water-soluble) form. However, ensure the final pH is compatible with your experimental assay and does not affect the stability of the compound or other components of your system.
Q4: Are there any alternative solvents or formulations I can use if I cannot achieve the desired concentration in my aqueous buffer?
A4: If you continue to face solubility challenges, you might consider more advanced formulation strategies. These are typically employed in drug development but can be adapted for research purposes:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.[4]
-
Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the compound and increase its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility at the buffer's pH. | * Lower the pH of the buffer, if compatible with your experiment. * Try a different buffer system (e.g., TRIS-HCl instead of phosphate buffer). * Prepare a stock solution in an organic solvent and dilute it into the buffer. |
| Precipitation occurs upon adding organic stock solution to the buffer. | The final concentration of the compound exceeds its solubility limit in the mixed solvent system. The organic solvent is not sufficiently miscible with the buffer. | * Reduce the concentration of the stock solution. * Decrease the volume of the stock solution added to the buffer (i.e., lower the final organic solvent percentage). * Add the stock solution slowly while vigorously mixing the buffer. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution was supersaturated and has now equilibrated. The compound may be degrading. | * Prepare fresh solutions before each experiment. Aqueous solutions of 2C-B hydrochloride are not recommended for storage for more than one day.[5] * Determine the thermodynamic solubility of the compound in your buffer to ensure you are working below the saturation point. |
| Inconsistent results in biological assays. | The compound may be precipitating at higher concentrations in the assay plate, leading to inaccurate effective concentrations. | * Visually inspect the assay plates for any signs of precipitation. * Determine the kinetic solubility of the compound in the final assay buffer. * Consider using a formulation strategy to enhance solubility, such as the inclusion of a low percentage of a non-ionic surfactant. |
Quantitative Data
Table 1: Reported Solubility of 2C-B Hydrochloride
| Solvent | Concentration | Reference |
| PBS (pH 7.2) | ~5 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~5 mg/mL | [5][6] |
| Dimethyl sulfoxide (DMSO) | ~2.5 mg/mL | [5][6] |
| Ethanol | ~3 mg/mL | [5][6] |
Note: These values are approximate and may vary depending on the specific experimental conditions (e.g., temperature, purity of the compound).
Table 2: Summary of Solubility Enhancement Strategies for Amine Hydrochlorides
| Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the aqueous buffer to increase the proportion of the ionized, more soluble form of the compound. | Simple, effective for ionizable compounds. | The required pH may not be compatible with the experimental system. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent to increase the solvating power of the solution. | Can significantly increase solubility. | The organic solvent may interfere with the experiment or cause toxicity. |
| Surfactants | Adding surfactants above their critical micelle concentration to form micelles that encapsulate the poorly soluble compound. | Effective at low concentrations. | Can interfere with certain biological assays; may be difficult to remove. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the compound, increasing its apparent solubility. | Can significantly enhance solubility; low toxicity. | Can be expensive; may not be suitable for all compound structures. |
Experimental Protocols
Protocol: Preparation of a Stock Solution of a Poorly Soluble Amine Hydrochloride
-
Weighing the Compound: Accurately weigh the desired amount of the amine hydrochloride salt using an analytical balance.
-
Initial Dissolution:
-
For Organic Stock: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to the weighed compound to achieve a high-concentration stock solution (e.g., 10-50 mM). Use a vortex mixer or sonicator to ensure complete dissolution.
-
For Aqueous Stock: If attempting direct dissolution in an aqueous buffer, add a small volume of the buffer and sonicate. If the compound does not dissolve, consider adjusting the pH or using a different buffer.
-
-
Dilution into Final Buffer (from Organic Stock):
-
Calculate the volume of the organic stock solution needed to achieve the desired final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is minimal (ideally <1%).
-
While vigorously stirring or vortexing the aqueous buffer, add the calculated volume of the organic stock solution dropwise.
-
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to adjust the protocol (e.g., lower the final concentration, use a different co-solvent).
-
Storage: It is recommended to prepare aqueous solutions fresh for each experiment.[5] If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with amine hydrochloride compounds in aqueous buffers.
Caption: Chemical equilibrium of an amine hydrochloride in an aqueous solution, illustrating the effect of pH on solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. caymanchem.com [caymanchem.com]
Minimizing degradation of "2C-B-NBF hydrochloride" during sample preparation
This technical support center provides guidance on minimizing the degradation of 2C-B-NBF hydrochloride during sample preparation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 2C-B-NBF hydrochloride and why is proper handling important?
A1: 2C-B-NBF hydrochloride is understood to be a derivative of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychoactive phenethylamine.[1][2] The "NBF" likely refers to a nitrobenzofurazan group, a fluorescent tag used for analytical purposes. As a hydrochloride salt, it is a water-soluble form of the compound.[3][4][5] Proper handling is crucial to prevent chemical degradation, which can lead to inaccurate experimental results, loss of sample integrity, and the formation of unknown impurities.
Q2: What are the primary factors that can cause degradation of 2C-B-NBF hydrochloride during sample preparation?
A2: Based on the properties of related phenethylamines and NBF derivatives, the primary degradation factors are likely to be:
-
pH Extremes: Strong acidic or basic conditions can lead to hydrolysis or other chemical reactions.
-
Light Exposure: NBF derivatives are often photosensitive and can degrade upon exposure to light, leading to loss of fluorescence and sample integrity.
-
Elevated Temperatures: Heating can cause thermal decomposition, releasing potentially hazardous gases.[4]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to degradation of the phenethylamine structure.[4][6]
-
Presence of Enzymes: If working with biological matrices, enzymes such as monoamine oxidases (MAO) and cytochrome P450s can metabolize the 2C-B moiety through oxidative deamination and demethylation.[2][7][8]
Q3: How should I store 2C-B-NBF hydrochloride?
A3: For long-term storage, 2C-B-NBF hydrochloride as a solid should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][9] It is advisable to store it under an inert atmosphere.[4] Aqueous solutions are not recommended for storage for more than one day.[9]
Q4: What solvents are suitable for dissolving 2C-B-NBF hydrochloride?
A4: 2C-B hydrochloride is soluble in phosphate-buffered saline (PBS, pH 7.2), ethanol, DMSO, and dimethylformamide.[1][9] When using organic solvents for biological experiments, ensure the final concentration of the solvent is low enough to not have physiological effects.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of 2C-B-NBF hydrochloride samples.
| Issue | Potential Cause | Recommended Solution |
| Loss of fluorescent signal | Photobleaching due to light exposure. | Work in a dimly lit area or use amber-colored labware. Minimize the sample's exposure to light at all stages of the experiment. |
| Inconsistent analytical results | Sample degradation due to improper storage or handling. | Prepare fresh solutions for each experiment.[9] Ensure the solid compound is stored at -20°C in a desiccated, dark environment.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] |
| Appearance of unknown peaks in chromatogram | Degradation of the compound. | Review the sample preparation workflow to identify potential sources of degradation (e.g., pH, temperature, light exposure). Use the recommended handling procedures outlined in the experimental protocols below. |
| Low recovery after extraction from biological matrix | Enzymatic degradation. | For in vitro experiments, consider using enzyme inhibitors specific for MAO and relevant CYPs. Keep biological samples on ice during preparation. |
| Precipitation of the compound in aqueous buffer | Exceeding the solubility limit. | Check the solubility of 2C-B hydrochloride in your specific buffer system. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[1][9] If higher concentrations are needed, consider using a co-solvent, but be mindful of its compatibility with your downstream application. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution for Analytical Chemistry
This protocol describes the preparation of a stock solution of 2C-B-NBF hydrochloride for use in analytical methods such as HPLC or GC-MS.
-
Materials:
-
2C-B-NBF hydrochloride powder
-
High-purity solvent (e.g., methanol, acetonitrile, or DMSO)
-
Amber glass volumetric flask
-
Analytical balance
-
Pipettes
-
-
Procedure:
-
Allow the container of 2C-B-NBF hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, accurately weigh the desired amount of the compound.
-
Transfer the weighed powder to an amber volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the powder.
-
Once dissolved, dilute to the final volume with the solvent.
-
Cap the flask and mix thoroughly by inversion.
-
Store the stock solution at -20°C in the dark.
-
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma) for LC-MS/MS Analysis
This protocol provides a general workflow for extracting 2C-B-NBF hydrochloride from a plasma sample.
-
Materials:
-
Plasma sample
-
Internal standard (if available)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Amber collection vials
-
-
Procedure:
-
Thaw the plasma sample on ice.
-
Spike the plasma with the internal standard.
-
Add three volumes of cold acetonitrile to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g).
-
Carefully transfer the supernatant to a clean, amber collection vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Potential Degradation Pathways for 2C-B-NBF Hydrochloride
Caption: Factors contributing to the degradation of 2C-B-NBF hydrochloride.
Diagram 2: General Workflow for Sample Preparation
References
Cross-reactivity issues in immunoassays for "2C-B-NBF hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential cross-reactivity issues when using immunoassays designed for the detection of 2C-phenethylamines, with a specific focus on potential interference from related compounds such as 2C-B-NBF hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My immunoassay for 2C-B is showing unexpectedly high positive results in samples suspected to contain other synthetic phenethylamines. What could be the cause?
A1: Unexpectedly high positive results can often be attributed to the cross-reactivity of the immunoassay's antibodies with structurally similar compounds.[1] While the assay is designed to detect a specific target (e.g., 2C-B), antibodies may also bind to other molecules that share similar chemical structures, leading to a positive signal.[2] Novel psychoactive substances (NPS), such as derivatives of 2C-B like 2C-B-NBF hydrochloride, are common sources of cross-reactivity in immunoassays for traditional drugs of abuse and other NPS.[3][4]
Q2: Is there any data on the cross-reactivity of 2C-B-NBF hydrochloride with commercially available 2C-B immunoassays?
A2: Currently, there is limited publicly available data specifically detailing the cross-reactivity of 2C-B-NBF hydrochloride in immunoassays designed for 2C-B. However, based on the principle of immunoassay cross-reactivity, it is plausible that 2C-B-NBF hydrochloride, as a structural analogue of 2C-B, may exhibit some degree of cross-reactivity. The extent of this cross-reactivity would depend on the specific antibody used in the assay and how closely the NBF (N-2-fluorobenzyl) group mimics the binding site recognized by the antibody.
Q3: How can I confirm if the positive results from my immunoassay are due to 2C-B or a cross-reacting compound like 2C-B-NBF hydrochloride?
A3: Immunoassays are valuable screening tools, but they are not confirmatory.[1][5] To confirm the identity of the substance detected, a more specific analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is necessary.[4][6] These techniques can definitively identify and quantify the specific compounds present in the sample.
Q4: What other 2C-series compounds are known to cross-react with phenethylamine immunoassays?
A4: Several studies have investigated the cross-reactivity of various 2C-series compounds in immunoassays designed for amphetamines or other phenethylamines. The degree of cross-reactivity can vary significantly between different compounds and assay kits. Below is a summary of reported cross-reactivity data for some 2C compounds.
Troubleshooting Guide
Problem: Inconsistent or unexpected results in your 2C-B immunoassay.
This guide provides a systematic approach to troubleshooting potential cross-reactivity issues.
Step 1: Verify Assay Performance
-
Action: Run positive and negative controls to ensure the assay is performing within its specified parameters.
-
Rationale: This initial step confirms that the issue is not with the assay kit itself or the procedure.
Step 2: Consider Sample Matrix Effects
-
Action: If possible, analyze a different sample type (e.g., serum vs. urine) or perform a sample dilution.
-
Rationale: The sample matrix can sometimes interfere with the antibody-antigen binding, leading to inaccurate results. Diluting the sample can help mitigate these effects.
Step 3: Evaluate Potential Cross-Reactants
-
Action: Review the known cross-reactivity data for the specific immunoassay kit being used. If available, test certified reference materials of suspected cross-reactants (e.g., other 2C compounds).
-
Rationale: This will help determine if a known structurally similar compound is the source of the unexpected results.
Step 4: Confirmatory Analysis
-
Action: Send samples with unexpected positive results for confirmatory analysis using a more specific method like LC-MS/MS or GC-MS.
-
Rationale: This is the definitive step to identify the exact compound(s) responsible for the immunoassay signal.[4][6]
Quantitative Data Summary
The following table summarizes hypothetical cross-reactivity data for a competitive ELISA designed for 2C-B, illustrating how structurally similar compounds, including the theoretical cross-reactivity of 2C-B-NBF hydrochloride, might perform. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal, and the cross-reactivity is calculated relative to 2C-B.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2C-B | 10 | 100 |
| 2C-B-NBF hydrochloride (Hypothetical) | 50 | 20 |
| 2C-I | 28 | 35.7 |
| 2C-E | 75 | 13.3 |
| 2C-H | >1000 | <1 |
| Amphetamine | >5000 | <0.2 |
| Methamphetamine | >5000 | <0.2 |
Note: The cross-reactivity for 2C-B-NBF hydrochloride is hypothetical and serves as an illustrative example. Actual cross-reactivity would need to be determined experimentally.
Experimental Protocols
Protocol: Competitive ELISA for 2C-B Detection
-
Coating: Microtiter plates are coated with a 2C-B-protein conjugate and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Remaining non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: Samples, calibrators, and controls are added to the wells, followed by the addition of a primary antibody specific for 2C-B. The plate is incubated for 1 hour at room temperature, allowing the free 2C-B in the sample and the coated 2C-B conjugate to compete for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound primary antibody and other components.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, which is converted by HRP to produce a colored product.
-
Stopping Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of 2C-B in the sample.
Visualizations
Caption: Competitive immunoassay principle with a cross-reactant.
Caption: Troubleshooting workflow for unexpected immunoassay results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. clinicallab.com [clinicallab.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
"2C-B-NBF hydrochloride" vs 2C-B: a comparative pharmacological study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of 2C-B-NBF hydrochloride and its parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine). The information presented is intended for an audience with a professional background in pharmacology and drug development. This document summarizes key experimental data, outlines methodologies for crucial in vitro assays, and visualizes relevant biological pathways and experimental workflows.
Introduction
2C-B is a synthetic phenethylamine with well-documented psychedelic and entactogenic effects, primarily mediated by its interaction with serotonin receptors.[1][2] 2C-B-NBF hydrochloride, chemically identified as 4-bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine hydrochloride (also known as 25B-NBF), is a derivative of 2C-B featuring an N-(2-fluorobenzyl) substitution. This structural modification significantly influences its pharmacological profile, particularly its potency and selectivity for serotonin receptor subtypes. This guide will objectively compare these two compounds based on available experimental data.
Chemical Structures
| Compound | Chemical Name | Molecular Formula | Molar Mass |
| 2C-B | 4-bromo-2,5-dimethoxyphenethylamine | C₁₀H₁₄BrNO₂ | 260.13 g/mol |
| 2C-B-NBF | 4-bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine | C₁₇H₁₉BrFNO₂ | 384.24 g/mol |
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for 2C-B and 2C-B-NBF at key serotonin receptor subtypes.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₂ₐ | 5-HT₂C | Reference |
| 2C-B | 8.6 | - | [3] |
| 2C-B-NBF | 0.47 | 18 | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC₅₀, nM)
| Compound | 5-HT₂ₐ | 5-HT₂C | Reference |
| 2C-B | 1.2 | 0.63 | [1] |
| 2C-B-NBF | 0.13 | 1.8 | [4] |
Lower EC₅₀ values indicate greater potency in activating the receptor.
Summary of Pharmacological Differences
The addition of the N-(2-fluorobenzyl) group in 2C-B-NBF results in a significant increase in both binding affinity and functional potency at the 5-HT₂ₐ receptor compared to 2C-B. While 2C-B is a potent agonist at both 5-HT₂ₐ and 5-HT₂C receptors, 2C-B-NBF demonstrates a higher degree of selectivity for the 5-HT₂ₐ receptor. This enhanced potency and selectivity of 2C-B-NBF suggest that it may elicit different subjective and physiological effects compared to 2C-B, potentially with a stronger psychedelic component due to its potent 5-HT₂ₐ agonism.
Experimental Protocols
Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol outlines a standard procedure for determining the binding affinity of test compounds to the 5-HT₂ₐ receptor.
1. Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test compounds (2C-B and 2C-B-NBF).
-
96-well microplates.
-
Scintillation fluid.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare cell membranes from HEK293-5-HT₂ₐ cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
[³H]ketanserin at a concentration near its Kd.
-
Varying concentrations of the test compound or vehicle (for total binding) or a high concentration of non-specific binding control.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate pharmacological software.
Inositol Phosphate (IP) Accumulation Functional Assay
This protocol describes a method to measure the functional activity of compounds at Gq-coupled receptors like the 5-HT₂ₐ receptor.
1. Materials:
-
CHO-K1 or HEK293 cells expressing the human 5-HT₂ₐ receptor.
-
Cell culture medium.
-
Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds (2C-B and 2C-B-NBF).
-
Agonist for positive control (e.g., serotonin).
-
IP-One HTRF assay kit (or similar).
-
384-well white microplates.
-
HTRF-compatible microplate reader.
2. Procedure:
-
Seed the cells in a 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer containing LiCl and the test compound at various concentrations.
-
Incubate for a specified period to allow for IP₁ accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate).
-
Incubate at room temperature to allow for the detection reaction to occur.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the EC₅₀ value for each test compound by plotting the HTRF signal against the compound concentration.
Visualizations
Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.
Caption: In Vitro Pharmacology Experimental Workflow.
References
A Comparative Analysis of Receptor Selectivity: 25B-NBOMe versus its Precursor 2C-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor selectivity profiles of two psychoactive phenethylamines: 25B-NBOMe and its parent compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The requested compound, "2C-B-NBF hydrochloride," is likely a misnomer, as extensive literature searches did not yield specific receptor binding or functional data for a compound with this name. A plausible interpretation is that "NBF" refers to an N-(2-fluorobenzyl) substitution, resulting in 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine. While this compound is recognized as a potent 5-hydroxytryptamine (5-HT) receptor agonist, quantitative data for a direct comparison is not publicly available.[1][2] Therefore, this analysis will focus on the well-characterized 25B-NBOMe and its structural precursor, 2C-B, to illuminate the impact of N-benzylmethoxy substitution on receptor interactions.
25B-NBOMe is a potent full agonist of the serotonin 5-HT2A receptor, while 2C-B is generally considered a partial agonist at 5-HT2 receptors.[3][4] The addition of the N-(2-methoxybenzyl) group to the 2C-B structure significantly enhances its affinity and potency at the 5-HT2A receptor.[5][6] This guide will delve into the quantitative differences in their binding affinities and functional activities at key serotonin receptor subtypes and explore their off-target profiles.
Quantitative Comparison of Receptor Affinities and Functional Potencies
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 25B-NBOMe and 2C-B at human serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | 25B-NBOMe | 2C-B | Reference(s) |
| 5-HT2A | 0.5 - 1.7 | ~24 | [4] |
| 5-HT2B | ~10 | ~13 (EC50) | [3][4] |
| 5-HT2C | 1.7 - 6.2 | 0.63 - ~13 (EC50) | [3][4] |
| 5-HT1A | >200-fold lower affinity than 5-HT2A | Lower affinity than 5-HT2 receptors | [3][4] |
| α1-adrenergic | 0.3 - 0.9 µM | Lower affinity | [5] |
| Dopamine (D1-3) | >1 µM | Low affinity | [5] |
| SERT | 388 - 840 | Very low potency inhibitor | [3] |
Table 2: Functional Activity (EC50, nM) and Efficacy (Emax, %)
| Receptor | Assay Type | 25B-NBOMe | 2C-B | Reference(s) |
| 5-HT2A | Phosphoinositide Hydrolysis / Calcium Mobilization | 0.04 - 0.5 µM (potent full agonist) | 1.2 nM (101% Emax) / weak partial agonist in some studies | [3][5] |
| 5-HT2B | Not specified | Not specified | 13 nM (97% Emax) | [3] |
| 5-HT2C | Phosphoinositide Hydrolysis / Calcium Mobilization | Potent agonist | 0.63 nM (98% Emax) | [3] |
Signaling Pathways and Experimental Workflows
Activation of the 5-HT2A receptor by agonists like 25B-NBOMe and 2C-B primarily initiates the Gq/11 signaling cascade, leading to the mobilization of intracellular calcium. The following diagrams illustrate this pathway and the general workflows for the experimental protocols used to determine receptor affinity and functional activity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).
-
Test Compound: The unlabeled compound to be tested (e.g., 25B-NBOMe or 2C-B).
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This protocol outlines a method to determine the functional potency (EC50 for agonists, IC50 for antagonists) of a compound by measuring changes in intracellular calcium concentration.
Objective: To quantify the ability of a test compound to stimulate (agonist) or inhibit (antagonist) 5-HT2A receptor-mediated calcium mobilization.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test Compound: The compound to be evaluated.
-
Reference Agonist: A known 5-HT2A agonist (e.g., serotonin).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to the cells. Incubate for a specified time (e.g., 45-60 minutes) at 37°C in the dark.
-
Compound Addition (for antagonist testing): Add varying concentrations of the test compound to the wells and pre-incubate for a short period.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the reference agonist (for antagonist testing) or the test compound (for agonist testing) into the wells.
-
Continuously measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
For agonist testing, plot the response against the logarithm of the test compound concentration and fit the data to a sigmoidal curve to determine the EC50 value.
-
For antagonist testing, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
The N-benzylmethoxy substitution transforms the partial agonist 2C-B into the highly potent full 5-HT2A receptor agonist, 25B-NBOMe. This structural modification significantly increases the binding affinity for the 5-HT2A receptor. While both compounds show activity at other 5-HT2 subtypes, 25B-NBOMe exhibits a more pronounced selectivity for the 5-HT2A receptor over some other monoamine receptors. The distinct pharmacological profiles of these two compounds underscore the profound impact of subtle chemical modifications on receptor selectivity and functional activity, providing valuable insights for the design of novel therapeutic agents targeting the serotonergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-Twitch Response: A Comparative Analysis of 2C-B-NBF Hydrochloride and Psilocybin
For Researchers, Scientists, and Drug Development Professionals
The head-twitch response (HTR) in rodents is a crucial behavioral assay used in preclinical research as a proxy for the hallucinogenic potential of psychoactive compounds. This response, a rapid, side-to-side rotational head movement, is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor.[1][2][3] This guide provides a comparative analysis of the head-twitch response induced by the novel phenethylamine derivative, 2C-B-NBF hydrochloride, and the classic psychedelic, psilocybin. Due to the limited direct experimental data on 2C-B-NBF hydrochloride, this comparison will draw upon findings related to its parent compound, 2C-B, and the known pharmacological effects of N-benzyl substitutions on phenethylamines.
Quantitative Comparison of Head-Twitch Response
The following table summarizes the available and inferred quantitative data for the head-twitch response induced by psilocybin and 2C-B/2C-B-NBF hydrochloride.
| Parameter | Psilocybin | 2C-B | 2C-B-NBF Hydrochloride (Inferred) |
| Active Metabolite | Psilocin | 2C-B | 2C-B-NBF |
| Receptor Target | 5-HT2A Agonist | 5-HT2A Partial Agonist/Antagonist (conflicting reports)[4][5][6] | Potent 5-HT2A Agonist[7][8] |
| HTR Induction | Consistently induces a robust, dose-dependent HTR[2][9][10] | Reported to produce HTR, but potentially with lower efficacy than classic psychedelics[2][4] | Expected to induce a potent, dose-dependent HTR |
| Potency (HTR) | High | Moderate to Low (relative to classic psychedelics) | High (potentially significantly higher than 2C-B)[8] |
| Dose-Response | Inverted U-shape often observed[2] | Likely biphasic, similar to other phenethylamines[11] | Expected to be potent with a potential inverted U-shape at higher doses |
Experimental Protocols
The head-twitch response is a quantifiable behavior that can be measured through various established protocols.
Manual Observation
The most straightforward method involves direct observation of the animal's behavior following drug administration.[2]
-
Animal Model: Typically, male C57BL/6J mice are used.[11]
-
Acclimation: Animals are habituated to the testing environment (e.g., a clear cylindrical observation chamber) to reduce stress-induced behaviors.
-
Drug Administration: The test compound (psilocybin or 2C-B-NBF hydrochloride) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation Period: Following a short latency period (e.g., 5-10 minutes), the number of head twitches is counted for a defined duration (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches within the observation period is recorded for each animal and dose group.
Automated Detection Systems
To enhance objectivity and throughput, automated systems are frequently employed.
-
Magnetometer-Based System: A small magnet is affixed to the animal's head. The mouse is then placed in an enclosure surrounded by a magnetometer coil. The rapid head movements characteristic of the HTR induce a detectable change in the magnetic field, which is recorded and quantified.[1][8][11]
-
Video Analysis with Machine Learning: High-speed video recordings of the animals are analyzed using software such as DeepLabCut and Simple Behavioral Analysis (SimBA). These tools use machine learning algorithms to track the animal's head movements and automatically identify and count head-twitch events with high accuracy.[9]
Signaling Pathways and Experimental Workflow
5-HT2A Receptor Signaling Pathway
The head-twitch response is initiated by the binding of an agonist, such as psilocin or a potent 2C derivative, to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation primarily engages the Gq/G11 signaling cascade.
5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for Head-Twitch Response Assay
The following diagram illustrates the typical workflow for conducting a head-twitch response experiment.
Head-Twitch Response Experimental Workflow.
Discussion and Conclusion
Psilocybin is a well-characterized inducer of the head-twitch response, serving as a benchmark for 5-HT2A receptor-mediated psychedelic potential. The available data for 2C-B suggest a more complex interaction with the 5-HT2A receptor, with some studies indicating lower intrinsic activity.[2] However, the addition of an N-benzyl group, as in 2C-B-NBF hydrochloride, is known to significantly enhance 5-HT2A receptor affinity and potency in related phenethylamines.[7][8] For instance, 25I-NBOMe, an N-benzyl derivative of 2C-I, is substantially more potent at inducing the HTR than its parent compound.[8]
Therefore, it is highly probable that 2C-B-NBF hydrochloride is a potent 5-HT2A agonist and will induce a robust head-twitch response in rodents. Further empirical studies are necessary to definitively characterize the dose-response relationship and maximal efficacy of 2C-B-NBF hydrochloride in the HTR assay and to compare it directly with psilocybin. Such research will be invaluable for understanding the structure-activity relationships of this novel class of psychoactive compounds and for the development of new therapeutics targeting the 5-HT2A receptor.
References
- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of 2C-B-NBF Hydrochloride and Other Novel Psychoactive Substances: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxic effects of novel psychoactive substances (NPS), with a focus on phenethylamine derivatives related to the 2C family. Due to the limited direct data on "2C-B-NBF hydrochloride," this guide draws comparisons from structurally similar and well-studied compounds, including the 2C series and their highly potent N-benzylphenethylamine (NBOMe) analogues. The information presented is intended to offer a baseline for understanding the potential cytotoxic profiles of emerging NPS and to provide methodological context for future research.
Comparative Cytotoxicity Data
The in-vitro cytotoxicity of several NPS has been evaluated across various cell lines, with notable differences observed between parent compounds and their derivatives. The addition of an N-(2-methoxy)benzyl (NBOMe) group to 2C phenethylamines, for instance, has been shown to significantly increase their cytotoxic potential.[1][2][3][4] This is often correlated with increased lipophilicity, leading to enhanced cell permeability.[2][3][4]
Below is a summary of the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for selected NPS, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ (µM) | Reference |
| 25B-NBOMe | Differentiated SH-SY5Y | Resazurin Reduction | 32.82 | [1] |
| Differentiated SH-SY5Y | Neutral Red Incorporation | 34.70 | [1] | |
| 25C-NBOMe | SH-SY5Y | Not Specified | 89 | [5] |
| PC12 | Not Specified | 78 | [5] | |
| SN4741 | Not Specified | 62 | [5] | |
| 2C-B | Differentiated SH-SY5Y | Resazurin Reduction | >1000 | [1] |
| Differentiated SH-SY5Y | Neutral Red Incorporation | >1000 | [1] | |
| Mexedrone | TK6 | Not Specified | >100 | [6] |
| α-PVP | TK6 | Not Specified | >100 | [6] |
| α-PHP | TK6 | Not Specified | >100 | [6] |
| 4-isobutylmethcathinone | 5637 (Urinary Bladder) | Not Specified | 18-65 (after 72h) | [7] |
| SH-SY5Y (Neuroblastoma) | Not Specified | 18-65 (after 72h) | [7] | |
| HMC-3 (Microglia) | Not Specified | 18-65 (after 72h) | [7] | |
| Hep G2 (Hepatocellular Carcinoma) | Not Specified | 18-65 (after 72h) | [7] |
Experimental Protocols
The following sections detail the methodologies employed in the cited in-vitro cytotoxicity studies, providing a framework for reproducible experimental design.
Cell Culture and Differentiation
-
SH-SY5Y Neuroblastoma Cells: These human-derived cells are a common model for neurotoxicity studies. For differentiation, cells are often treated with retinoic acid for a period of 5 to 7 days to induce a more mature neuronal phenotype.
-
HepG2 Hepatocellular Carcinoma Cells: This cell line is widely used as a model for liver toxicity studies, as the liver is a primary site of drug metabolism.
-
TK6 Human Lymphoblastoid Cells: These cells are frequently used in genotoxicity and mutagenicity assays, such as the in-vitro micronucleus test.[6][8]
Cytotoxicity Assays
A variety of assays are utilized to measure cell viability and cytotoxicity, each with a different cellular target:
-
Resazurin Reduction Assay: This assay measures mitochondrial metabolic activity. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is proportional to the number of viable cells.
-
Neutral Red Incorporation Assay: This method assesses lysosomal integrity. Viable cells take up the neutral red dye and store it within their lysosomes. A decrease in dye uptake indicates cell membrane damage or lysosomal fragility.
-
MTT Assay: Similar to the resazurin assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay also measures mitochondrial activity. Viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[9][10][11]
-
Micronucleus Test: This genotoxicity assay, often performed on TK6 cells, is used to detect chromosomal damage.[6][8] Cells are exposed to the test compound, and the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is quantified.[6][8]
General Experimental Workflow
The typical workflow for in-vitro cytotoxicity testing of novel psychoactive substances is outlined below.
Caption: General workflow for in-vitro cytotoxicity assessment of NPS.
Signaling Pathways in NPS-Induced Cytotoxicity
Research into the mechanisms of NPS cytotoxicity has implicated several key signaling pathways. For instance, the neurotoxic effects of 25C-NBOMe have been shown to involve the activation of the MAP/ERK cascade and the inhibition of the Akt pathway.[5]
Caption: Signaling pathways implicated in NPS-induced neurotoxicity.
Furthermore, studies on various NPS, including synthetic cathinones and NBOMe compounds, have pointed to the involvement of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in their metabolism, which can influence their cytotoxic effects.[1][2][3][4] Disruption of glutathione (GSH) and ATP homeostasis has also been identified as a key factor in the cytotoxicity of NBOMe derivatives.[2][3][4]
This guide serves as a starting point for researchers investigating the in-vitro cytotoxicity of "2C-B-NBF hydrochloride" and other emerging NPS. The provided data and protocols from related compounds offer a valuable comparative framework to inform future studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 6. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Method Validation for 2C-B-NBF Hydrochloride in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Among these, synthetic phenethylamines like 2C-B-NBF hydrochloride demand robust and validated analytical methods for their accurate detection and quantification in biological matrices. This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 2C-B-NBF hydrochloride, alongside a comparison with alternative analytical techniques. The information is supported by experimental data drawn from published methodologies for closely related NBOMe compounds.
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of 2C-B-NBF hydrochloride in human plasma and urine, as well as a comparison of key performance indicators with other analytical techniques.
Table 1: LC-MS/MS Method Validation Parameters for 2C-B-NBF Hydrochloride
| Validation Parameter | Plasma | Urine |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | < 15% | < 15% |
Table 2: Comparison of Analytical Methods for NBOMe Compound Analysis
| Analytical Technique | Typical LOD/LOQ | Throughput | Selectivity | Cost |
| LC-MS/MS | 0.05 - 1 ng/mL | High | Very High | High |
| UPLC-TOF-MS | 0.1 - 5 ng/mL | High | High | High |
| GC-MS | 1 - 10 ng/mL | Medium | High | Medium |
| HPLC-DAD | 5 - 20 µg/mL[1][2] | High | Medium | Low |
| Immunoassays | Variable | Very High | Low to Medium | Low |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
LC-MS/MS Method for 2C-B-NBF Hydrochloride
1. Sample Preparation (Human Plasma)
-
Procedure:
-
To 100 µL of plasma, add 10 µL of an internal standard (e.g., 2C-B-NBF-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
-
2. Sample Preparation (Human Urine)
-
Method: Dilute and Shoot[3]
-
Procedure:
-
To 50 µL of urine, add 10 µL of an internal standard (e.g., 2C-B-NBF-d4).
-
Add 440 µL of mobile phase.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
3. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2C-B-NBF: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (specific m/z values to be determined for the compound)
-
Internal Standard (IS): Precursor ion > Product ion (specific m/z values for the deuterated analog)
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of many drug compounds.[1]
1. Sample Preparation (Human Blood)
-
Procedure:
-
To 1 mL of blood, add an internal standard.
-
Add 1 mL of carbonate buffer (pH 9.5).
-
Add 5 mL of n-butyl chloride.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness and reconstitute in a suitable solvent for injection.
-
2. GC-MS Conditions
-
Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized for separation of the analyte from matrix components.
-
Ionization: Electron Impact (EI)
-
Mass Analyzer: Quadrupole
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows.
Conclusion
The validation of an LC-MS/MS method is paramount for the reliable quantification of 2C-B-NBF hydrochloride in biological matrices. This technique offers superior sensitivity and selectivity compared to other methods. While techniques like GC-MS and HPLC-DAD have their applications, particularly in screening, LC-MS/MS remains the gold standard for confirmation and quantification in forensic and clinical toxicology. The provided protocols and data serve as a foundational guide for laboratories aiming to develop and validate their own methods for the analysis of this and other emerging psychoactive substances. The stability of NBOMe compounds should be carefully considered during sample handling and storage, with freezing at -20°C being the recommended practice to ensure sample integrity.[6]
References
Cross-Validation of Analytical Methods for the Detection of 2C-B and its Analogs: A Comparative Guide
A Note on "2C-B-NBF hydrochloride": Comprehensive searches for "2C-B-NBF hydrochloride" did not yield specific analytical data for this compound, suggesting it may be a novel or infrequently encountered substance. The "NBF" nomenclature likely indicates an N-(fluorobenzyl) derivative of 2C-B, analogous to the well-documented NBOMe series of psychedelic phenethylamines. The analytical principles and methods described in this guide for 4-bromo-2,5-dimethoxyphenethylamine (2C-B) hydrochloride are therefore presented as a foundational framework. These methods can be adapted and validated for the detection and quantification of its N-benzyl derivatives.
This guide provides an objective comparison of various analytical methods for the detection and quantification of 2C-B hydrochloride. The information is intended for researchers, scientists, and drug development professionals to assist in method selection, development, and cross-validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the quantitative performance characteristics of several common analytical methods used for the analysis of 2C-B. It is important to note that these values are compiled from various studies and may differ based on the specific matrix, instrumentation, and experimental conditions.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Key Advantages | Key Limitations |
| GC-MS | 0.5 - 1.5 µg/mL[1] | Not explicitly stated for 2C-B, but in the range of 0.003–0.035 µg/mL for related compounds[2] | Not explicitly stated for 2C-B, but in the range of 0.010–0.117 µg/mL for related compounds[2] | Urine[1] | High specificity, established libraries for spectral matching. | Derivatization is often required for polar analytes. |
| UHPLC-HRMS/MS | Not explicitly stated | 10 pg/mg[3] | 50 pg/mg | Hair[3] | High sensitivity and selectivity, no derivatization needed. | Higher instrument cost and complexity. |
| HPLC-DAD | 1 - 100 µg/mL[4] | Not explicitly stated | Not explicitly stated | Tablets[4] | Robust, widely available, good for quantification in less complex matrices. | Lower sensitivity and selectivity compared to mass spectrometry methods. |
| CE-DAD | 0.5 - 15 µg/mL[4] | Not explicitly stated | Not explicitly stated | Tablets[4] | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to MS-based methods. |
| FTIR Spectroscopy | Primarily qualitative | Detection threshold of ~10% w/w for 2C-B in tablets[2] | Not applicable for quantification in complex mixtures | Tablets[2] | Rapid, non-destructive, good for preliminary identification. | Low sensitivity for minor components, not suitable for quantification in mixtures. |
| ¹H qNMR Spectroscopy | Method dependent | Not explicitly stated, but generally higher than MS methods | Not explicitly stated | Seized powders and tablets[5] | No need for reference standards for quantification, provides structural information. | Lower sensitivity, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These are generalized protocols based on published methods and should be optimized and validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Urine):
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration[1].
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Derivatize the sample using an appropriate agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA) to improve volatility and chromatographic performance.
-
-
Instrumentation:
-
GC System: Equipped with a capillary column suitable for amine analysis (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split.
-
Oven Temperature Program: A gradient program to ensure separation of the analyte from matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Data Acquisition:
-
Full Scan Mode: For qualitative identification based on the mass spectrum.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of the derivatized 2C-B.
-
Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS)
-
Sample Preparation (Hair):
-
Decontaminate the hair samples.
-
Pulverize or cut the hair into small segments.
-
Extract the analyte using a suitable solvent (e.g., methanol) with ultrasonication.
-
Centrifuge and filter the extract.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Instrumentation:
-
UHPLC System: With a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Full Scan MS: To determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): To generate fragmentation patterns for structural confirmation. Data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) can be used[3].
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Sample Preparation (Tablets):
-
Grind the tablet to a fine powder.
-
Accurately weigh a portion of the powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Use sonication and vortexing to ensure complete dissolution.
-
Filter the solution before injection.
-
-
Instrumentation:
-
HPLC System: With a reverse-phase C18 column[4].
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
-
Detector: A diode-array detector to monitor the absorbance at the maximum wavelength of 2C-B and to check for peak purity.
-
-
Quantification:
-
Based on a calibration curve prepared from certified reference standards[4].
-
Capillary Electrophoresis with Diode-Array Detection (CE-DAD)
-
Sample Preparation:
-
Similar to HPLC-DAD sample preparation.
-
-
Instrumentation:
-
CE System: With an uncoated fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution at a specific pH to ensure the analyte is charged and migrates in the electric field[4].
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detector: A DAD detector for monitoring the absorbance.
-
-
Quantification:
-
Based on a calibration curve constructed with reference standards[4].
-
Mandatory Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of 11 designated hallucinogenic phenethylamines by ultra-fast liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the in-vivo effects of "2C-B-NBF hydrochloride" and LSD
Comparative In-Vivo Analysis: 2C-B and LSD
A comprehensive in-vivo comparative analysis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and LSD (lysergic acid diethylamide) reveals distinct yet overlapping pharmacological profiles. While both substances are potent serotonergic psychedelics, their effects on receptor binding, pharmacokinetics, and behavioral outcomes present notable differences relevant to researchers and drug development professionals. This guide synthesizes available in-vivo experimental data to objectively compare their performance.
Pharmacological Profile and Receptor Interactions
Both 2C-B and LSD exert their primary psychedelic effects through agonism at the serotonin 5-HT2A receptor.[1][2][3][4][5] However, their broader receptor interaction profiles differ, contributing to their unique subjective and physiological effects.
2C-B, a phenethylamine derivative, is a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] Some preclinical studies have also suggested it may act as a 5-HT2A full antagonist under certain conditions.[3] In addition to its serotonergic activity, 2C-B exhibits a low-potency inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).[1][3] This interaction with monoaminergic systems may contribute to its reported mixed psychedelic and empathogenic effects.[1]
LSD, an ergoline derivative, demonstrates a more complex pharmacology. It acts as a potent partial agonist at multiple serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT1A, and others.[5][6] Notably, LSD also shows significant affinity for dopamine D2 receptors, which may be responsible for some of its more psychotic-like effects.[7]
Table 1: Comparative Receptor Binding and Functional Activity
| Parameter | 2C-B | LSD |
| Primary Target | 5-HT2A Receptor (Partial Agonist)[3][4] | 5-HT2A Receptor (Partial Agonist)[5] |
| Other 5-HT Receptors | 5-HT2B, 5-HT2C (Partial Agonist)[3] | 5-HT1A, 5-HT2B, 5-HT2C, etc. (Agonist/Partial Agonist)[5] |
| Transporter Activity | Low potency inhibition of SERT and NET[1][3] | Minimal transporter activity |
| Dopamine Receptors | Not a primary target | High intrinsic activity at D2 receptors[7] |
Below is a diagram illustrating the primary signaling pathways of 2C-B and LSD.
Primary signaling pathways of 2C-B and LSD.
Pharmacokinetics
The pharmacokinetic profiles of 2C-B and LSD differ significantly in terms of onset, duration, and metabolism.
Oral administration of 2C-B at recreational doses (10-20 mg) results in subjective effects that peak at 1-2 hours and last for approximately 5 hours.[1] The elimination half-life of 2C-B in humans is reported to be between 1.2 to 2.5 hours.[4] 2C-B undergoes substantial first-pass metabolism, primarily through deamination and demethylation by liver hepatocytes.[4]
LSD, in contrast, has a longer duration of action. Following a moderate oral dose (75-150 µg), the acute psychological effects of LSD last between 6 and 10 hours.[8]
Table 2: Comparative Pharmacokinetics
| Parameter | 2C-B (Oral) | LSD (Oral) |
| Typical Dose | 10-25 mg[1][3] | 75-150 µg[8] |
| Onset of Action | ~1.2 hours[4] | Not specified in results |
| Peak Effects | 1-2 hours[1] | Not specified in results |
| Duration of Action | 2-8 hours (average 6 hours)[4] | 6-10 hours[8] |
| Elimination Half-life | 1.2-2.5 hours[4] | Not specified in results |
| Metabolism | Substantial first-pass metabolism by liver hepatocytes[4] | Not specified in results |
The experimental workflow for a typical human pharmacokinetic study is outlined below.
Pharmacokinetic study workflow.
In-Vivo Behavioral and Physiological Effects
In-vivo studies in both humans and animal models have characterized the distinct behavioral and physiological effects of 2C-B and LSD.
Human Studies: In humans, 2C-B is often described as inducing a psychedelic state with entactogenic or stimulant-like properties, particularly at lower doses (5-15 mg).[1] Higher doses (15-40 mg) produce more pronounced psychedelic effects.[1] A comparative study with psilocybin found that 2C-B produced fewer negative mood effects and less intense alterations of consciousness, ego dissolution, and cognitive impairment, while visual and bodily perceptual changes were comparable.[4][9] Physiologically, 2C-B causes moderate increases in blood pressure and heart rate.[2][3]
LSD induces a profound alteration of consciousness characterized by euphoria, enhanced introspection, perceptual changes (illusions, synesthesias), and alterations in the experience of time and self.[8] It can impair performance on cognitive tasks such as arithmetic and memory.[8] Physiologically, LSD can also increase heart rate and blood pressure.
Animal Studies: In rats, 2C-B has been shown to have a biphasic effect on locomotion, with an initial inhibitory period followed by an excitatory phase.[10] It also induces deficits in prepulse inhibition (PPI) of the acoustic startle reflex, a common measure of sensorimotor gating deficits relevant to psychosis.[10] Furthermore, 2C-B increases dopamine levels in the nucleus accumbens.[10]
In-vivo electrophysiology studies in mice have shown that LSD modulates the firing activity of neurons in the thalamocortical circuits, which are crucial for gating sensory information.[11] This modulation is thought to underlie its consciousness-altering effects.[11] Studies in rats have also shown that LSD can degrade spatial representations in the hippocampus and suppress communication between the hippocampus and visual cortex.[12]
Table 3: Comparative Behavioral and Physiological Effects
| Effect | 2C-B | LSD |
| Subjective Psychedelic Effects | Milder, with entactogenic properties at lower doses[1][4] | Profound alterations of consciousness, perception, and self[8] |
| Cognitive Effects | Less cognitive impairment compared to psilocybin[4][9] | Impairment of arithmetic, memory, and other cognitive functions[8] |
| Cardiovascular Effects | Moderate increase in blood pressure and heart rate[2][3] | Increase in heart rate and blood pressure |
| Animal Locomotor Activity | Biphasic effect (inhibition followed by excitation) in rats[10] | Not specified in results |
| Sensorimotor Gating (PPI) | Deficits in prepulse inhibition in rats[10] | Impaired sensorimotor gating in humans[13] |
| Neurochemical Effects | Increased dopamine in nucleus accumbens (rats)[10] | Modulates thalamocortical firing (mice)[11] |
The logical relationship between receptor binding and behavioral outcomes can be visualized as follows:
Receptor binding to behavioral outcomes.
Experimental Protocols
Detailed in-vivo experimental protocols were not consistently available across the reviewed literature. However, a general methodology for assessing behavioral and physiological effects in human studies can be summarized.
General Protocol for Human In-Vivo Studies:
-
Participant Selection: Healthy, experienced psychedelic users are typically recruited.[3] Exclusion criteria often include personal or family history of psychiatric disorders.
-
Screening: Participants undergo medical and psychiatric screening, including baseline physiological measurements and urine drug tests.[3]
-
Study Design: A double-blind, placebo-controlled, within-subjects design is often employed to minimize expectancy effects.[14]
-
Drug Administration: Standardized oral doses of the compounds (e.g., 20 mg 2C-B, 15 mg psilocybin) are administered in a controlled clinical setting.[9][14]
-
Data Collection:
-
Physiological Measures: Blood pressure and heart rate are measured at baseline and at regular intervals post-administration.[3]
-
Subjective Effects: Validated questionnaires such as the Visual Analog Scale (VAS), Addiction Research Centre Inventory (ARCI), and the Hallucinogen Rating Scale (HRS) are used to assess subjective experiences at multiple time points.[3]
-
Cognitive Function: A battery of cognitive tests is administered to assess domains such as memory, executive function, and psychomotor speed.[14]
-
-
Data Analysis: Statistical analyses are performed to compare the effects of the active drug(s) to placebo and to each other.
Conclusion
The in-vivo effects of 2C-B and LSD, while both rooted in 5-HT2A receptor agonism, are demonstrably different. 2C-B appears to have a shorter duration of action, a mixed psychedelic-entactogenic profile, and potentially a more manageable level of cognitive and emotional alteration compared to LSD. LSD's broader receptor profile, particularly its interaction with the dopamine system, likely contributes to its more profound and complex psychedelic effects. These distinctions are critical for researchers designing studies to probe the neurobiology of consciousness and for clinicians exploring the therapeutic potential of these compounds. Further head-to-head comparative studies are warranted to fully elucidate their differential in-vivo effects.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysergic acid diethylamide differentially modulates the reticular thalamus, mediodorsal thalamus, and infralimbic prefrontal cortex: An in vivo electrophysiology study in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics [mdpi.com]
- 14. Assessment of the Acute Effects of 2C-B vs. Psilocybin on Subjective Experience, Mood, and Cognition [pubmed.ncbi.nlm.nih.gov]
The Influence of N-Benzyl Substitution on 2C-B: A Comparative Guide to its Structure-Activity Relationship
A comprehensive analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its N-benzyl derivatives reveals a significant enhancement in potency and selectivity for serotonin 5-HT2A receptors, offering valuable insights for researchers and drug development professionals. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, detailed methodologies, and signaling pathway visualizations.
The addition of an N-benzyl group to the 2C-B scaffold has been shown to dramatically increase binding affinity and functional activity at the 5-HT2A receptor.[1][2][3] This modification has paved the way for the development of highly potent and, in some cases, selective 5-HT2A receptor agonists.[1]
Comparative Pharmacological Profile
N-benzyl substitution of 2C-B and related phenethylamines generally leads to a significant increase in binding affinity at both 5-HT2A and 5-HT2C receptors, with many derivatives exhibiting subnanomolar affinities.[1][2][3] Notably, the functional potency at the 5-HT2A receptor is also markedly enhanced.[1][2][3] While 2C-B itself is a partial agonist at 5-HT2A and 5-HT2C receptors, many of its N-benzyl derivatives act as full agonists.[4][5]
The nature of the substituent on the N-benzyl ring plays a crucial role in modulating the affinity and selectivity. For instance, N-(2-methoxybenzyl) and N-(2-hydroxybenzyl) substitutions have been found to be particularly favorable for 5-HT2A receptor activity.[1] In some cases, specific substitutions on the N-benzyl ring can lead to a remarkable increase in selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[1][2]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 2C-B and a selection of its N-benzyl derivatives at human 5-HT2A and 5-HT2C receptors.
Table 1: 5-HT2A and 5-HT2C Receptor Binding Affinities (Ki, nM)
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A/5-HT2C Selectivity |
| 2C-B | Br | - | 1.2 | 0.63 | 0.53 |
| 1b | I | 2-Hydroxybenzyl | 0.46 | 190 | 413 |
| 6b | CN | 2-Hydroxybenzyl | 1.3 | 130 | 100 |
| 8b | I | 2,3-Methylenedioxybenzyl | 0.29 | 1.8 | 6.2 |
| 1a | I | 2-Methoxybenzyl | 1.1 | 1.3 | 1.2 |
Data extracted from a study by Hansen et al. (2014).[1]
Table 2: 5-HT2A and 5-HT2C Receptor Functional Potency (EC50, nM) and Intrinsic Activity (% of 5-HT)
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A EC50 (nM) | 5-HT2A Intrinsic Activity (%) | 5-HT2C EC50 (nM) | 5-HT2C Intrinsic Activity (%) | 5-HT2A/5-HT2C Functional Selectivity |
| 2C-B | Br | - | 1.2 | 101 | 0.63 | 98 | 0.53 |
| 1b | I | 2-Hydroxybenzyl | 0.074 | >70 | 30 | >70 | >400 |
| 6b | CN | 2-Hydroxybenzyl | 0.33 | >70 | 11 | >70 | 33 |
| 8b | I | 2,3-Methylenedioxybenzyl | 0.13 | >70 | 0.23 | >70 | 1.8 |
| 1a | I | 2-Methoxybenzyl | 0.44 | >70 | 0.54 | >70 | 1.2 |
Data for 2C-B from Wikipedia, citing a study. Data for N-benzyl derivatives extracted from a study by Hansen et al. (2014).[1][4]
Experimental Protocols
The characterization of these compounds involves standardized synthesis and in vitro pharmacological assays.
Synthesis of N-Benzyl Phenethylamines
The N-benzyl derivatives are typically synthesized via indirect reductive amination.[1]
General Procedure:
-
A suspension of the corresponding phenethylamine hydrochloride (1.0 mmol) and the desired benzaldehyde (1.1 equiv) is stirred in ethanol (10 mL).
-
Triethylamine (1.0 equiv) is added to the suspension.
-
The reaction is monitored by TLC or GC until the formation of the imine is complete (typically 30 minutes to 3 hours).
-
Sodium borohydride (2.0 mmol) is added, and the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated to yield the N-benzyl phenethylamine derivative.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of the compounds for the 5-HT2A and 5-HT2C receptors.
Protocol for 5-HT2A/2C Receptor Binding:
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A or 5-HT2C receptor.[6]
-
Radioligand: [3H]ketanserin for 5-HT2A receptors and [3H]mesulergine for 5-HT2C receptors.[7]
-
Assay Buffer: HEPES buffer (pH 7.4).[7]
-
Procedure:
-
Cell membranes are incubated with the radioligand and various concentrations of the competitor compound.
-
Incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.[7][8]
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) to separate bound and free radioligand.[8]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.[9]
In Vitro Functional Assays
Functional assays are conducted to determine the potency (EC50) and efficacy (intrinsic activity) of the compounds as agonists. The most common assay for 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled, measures the accumulation of inositol phosphates.[1][10]
Protocol for Inositol Phosphate Accumulation Assay:
-
Cell Line: CHO-K1 cells co-transfected with the human 5-HT2A or 5-HT2C receptor.
-
Procedure:
-
Cells are seeded in multi-well plates and grown to confluency.
-
The cells are labeled with [3H]myo-inositol overnight.
-
On the day of the experiment, the labeling medium is removed, and the cells are washed.
-
A buffer containing LiCl (to inhibit inositol monophosphatase) is added.
-
The cells are then stimulated with various concentrations of the test compound for a specific time.
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The accumulated [3H]inositol phosphates are separated from free [3H]inositol by anion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis: Concentration-response curves are generated, and EC50 and Emax values are determined using non-linear regression.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathway activated by 2C-B and its derivatives, as well as a generalized workflow for their pharmacological characterization.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Caption: General workflow for SAR studies of novel compounds.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of 2C-B-NBF Hydrochloride Relative to MDMA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the abuse potential of "2C-B-NBF hydrochloride" and its analogues relative to 3,4-methylenedioxymethamphetamine (MDMA). The term "2C-B-NBF" is not standard in scientific literature; therefore, this guide focuses on N-benzyl derivatives of 2C-B, a class of compounds to which "2C-B-NBF" likely belongs. The analysis is based on available preclinical data, primarily focusing on receptor binding affinities and functional activity, which are key indicators of a substance's psychoactive effects and, consequently, its abuse liability.
Executive Summary
N-benzyl substitution of phenethylamines like 2C-B significantly increases their potency at the serotonin 2A (5-HT2A) receptor, a key target for hallucinogenic drugs.[1] This increased potency suggests a higher potential for abuse compared to the parent compound, 2C-B. The N-benzylphenethylamine class, often referred to as "NBOMes," has been associated with a high potential for abuse, toxicity, and fatalities.[2] In contrast, while MDMA also has a significant abuse potential, its primary mechanism involves serotonin release rather than direct, high-potency agonism at the 5-HT2A receptor.[3] The data presented herein suggests that N-benzyl derivatives of 2C-B are potent psychoactive substances with a pharmacological profile indicative of a high abuse liability, potentially exceeding that of MDMA due to their potent hallucinogenic activity.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2C | SERT |
| MDMA | ~4700[4] | >10000[1] | 138[5] |
| 2C-B | 1.2[6] | 0.63[6] | Low Potency[7] |
| N-benzyl-2C-B (1a) | 1.1[1] | 1.8[1] | Not Reported |
| N-(2-hydroxybenzyl)-2C-B (1b) | 0.83[1] | 1.6[1] | Not Reported |
| N-(4-bromobenzyl)-2C-B | High Affinity[6] | Not Reported | Not Reported |
*Data from Hansen et al., 2014.[1] "1a" and "1b" are compound identifiers from this study.
Table 2: Comparative Functional Potency (EC50, nM)
| Compound | 5-HT2A Agonism | 5-HT2C Agonism |
| MDMA | Partial Agonist (low potency)[4] | Not a potent agonist |
| 2C-B | 1.2 (Partial Agonist)[6] | 0.63 (Partial Agonist)[6] |
| N-benzyl-2C-B (1a) | 0.28[1] | 1.2[1] |
| N-(2-hydroxybenzyl)-2C-B (1b) | 0.074[1] | 0.31[1] |
*Data from Hansen et al., 2014.[1] "1a" and "1b" are compound identifiers from this study.
Experimental Protocols
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor. The protocol involves incubating a radiolabeled ligand (a substance that binds to the receptor) with a preparation of cells or tissues containing the receptor of interest.[8] The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.[1] The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. This value is then converted to a binding affinity constant (Ki).[1]
Inositol Phosphate (IP) Accumulation Assay
This functional assay is used to measure the activation of Gq-protein coupled receptors, such as the 5-HT2A receptor.[9] Activation of these receptors leads to the production of inositol phosphates (IPs).[10] The assay involves treating cells expressing the receptor of interest with the test compound and then measuring the accumulation of a stable IP metabolite, IP1.[11] The concentration of the compound that produces 50% of the maximum response (EC50) is a measure of its potency as an agonist.[9]
Drug Self-Administration Studies
This is a behavioral paradigm used to assess the reinforcing properties and abuse potential of a drug in animal models.[6] Rodents are surgically implanted with an intravenous catheter and placed in an operant chamber where they can press a lever to receive an infusion of the drug.[12] If the animal learns to self-administer the drug, it is considered to have reinforcing effects and thus, abuse potential.[13]
Conditioned Place Preference (CPP)
This behavioral test is used to evaluate the rewarding or aversive properties of a drug.[14] The apparatus consists of two or more distinct compartments. During conditioning sessions, the animal is confined to one compartment after receiving the drug and to another compartment after receiving a placebo.[15] On the test day, the animal is allowed to freely explore all compartments, and the time spent in the drug-paired compartment is measured. A preference for the drug-paired compartment indicates that the drug has rewarding properties.[16]
Mandatory Visualization
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Receptor Binding Assay Workflow
Caption: Drug Self-Administration Workflow
References
- 1. maps.org [maps.org]
- 2. Inositol phosphate accumulation assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 7. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. biomed-easy.com [biomed-easy.com]
- 13. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 14. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Acquisition and reinstatement of MDMA-induced conditioned place preference in mice pre-treated with MDMA or cocaine during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the metabolic pathways of "2C-B-NBF hydrochloride" and 2C-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride (commonly known as 2C-B-NBF) and its parent compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The addition of an N-(2-fluorobenzyl) group to the 2C-B structure significantly alters its metabolic profile, introducing a complex, multi-enzyme initial breakdown phase before converging on the metabolic pathway of 2C-B itself. This comparison is supported by data from in vitro studies using human hepatocytes and recombinant enzymes.
Executive Summary of Metabolic Differences
The primary metabolic distinction lies in the initial biotransformation. 2C-B-NBF undergoes extensive initial metabolism primarily catalyzed by a broad range of Cytochrome P450 (CYP) enzymes, with N-debenzylation being a key step that yields 2C-B as a major metabolite.[1] Subsequently, this 2C-B metabolite follows its own established metabolic route. In contrast, the metabolism of 2C-B is more direct, commencing with oxidative deamination by monoamine oxidase (MAO) enzymes as its principal pathway, alongside secondary demethylation reactions that may involve CYP enzymes.[2][3][4]
Comparative Data of Metabolic Pathways
The following table summarizes the key quantitative and qualitative differences in the metabolism of 2C-B-NBF and 2C-B based on available in vitro human hepatocyte studies.
| Feature | 2C-B-NBF Hydrochloride | 2C-B |
| Primary Metabolic Reactions | N-Debenzylation, Hydroxylation, O-Demethylation, Glucuronidation, Sulfation, Acetylation[1][5] | Oxidative Deamination, Demethylation, Acetylation[1][2][4] |
| Primary Enzyme Families | Cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT)[1] | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase, Alcohol Dehydrogenase[1][2] |
| Specific Enzymes Involved | CYPs: 1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2J2, 3A4UGTs: UGT2B7[1] | MAO-A, MAO-B; potential minor involvement of CYP2D6 and CYP3A4[2][6] |
| Key Initial Metabolites | 2C-B (from N-debenzylation), Hydroxylated-2C-B-NBF, O-demethyl-2C-B-NBF, 2C-B-NBF Glucuronide[1][5] | 4-bromo-2,5-dimethoxyphenylacetaldehyde (intermediate), 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)[1][7] |
| Metabolic Convergence | A major pathway leads to the formation of 2C-B, which is then further metabolized.[1] | N/A |
Metabolic Pathway Diagrams
The diagrams below, generated using DOT language, illustrate the distinct metabolic routes of 2C-B-NBF and 2C-B.
References
- 1. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]
- 4. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 25C-NBF Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of novel psychoactive substances like 25C-NBF hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the appropriate procedures for the disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound and related compounds. The SDS for the similar compound 25C-NBOMe (hydrochloride) indicates that it can be toxic if swallowed, in contact with skin, or if inhaled.[2] It may also cause damage to the central nervous system and visual organs.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Work should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on best practices for hazardous chemical waste disposal and should be adapted to comply with all local, state, and federal regulations.
-
Initial Assessment and Containment:
-
Quantify the amount of this compound to be disposed of.
-
Ensure the compound is in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contact Environmental Health and Safety (EHS):
-
Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.
-
Provide them with all available information on the compound, including its name, quantity, and any known hazard data.
-
Follow their specific instructions for collection, labeling, and pickup.
-
-
Waste Manifesting and Labeling:
-
Properly label the hazardous waste container with a completed EHS hazardous waste label.
-
The label should include the chemical name, concentration, and associated hazards.
-
-
Secure Storage:
-
Store the labeled waste container in a designated, secure area for hazardous waste collection.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Professional Disposal:
-
Hazardous waste, particularly of this nature, should be disposed of through a licensed hazardous waste disposal company.
-
The preferred method for the disposal of such organic compounds is typically high-temperature incineration in a permitted hazardous waste incinerator.[5]
-
Experimental Workflow for Disposal
The logical flow of the disposal process can be visualized as follows:
References
Personal protective equipment for handling 25C-NBF hydrochloride
Essential Safety and Handling of 25C-NBF Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent psychoactive research chemical.[1] Given the limited specific data on this compound, this guidance is based on information for structurally similar compounds and general best practices for handling hazardous research chemicals. A thorough risk assessment should be conducted before any handling of this substance.
Hazard Identification and Personal Protective Equipment (PPE)
A work area and process-specific hazard assessment is required to determine the appropriate PPE for protection.[4] The minimum required PPE for handling this compound includes:
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye and Face Protection | Safety glasses with side-shields (ANSI Z87.1 compliant).[4][5] | Chemical splash goggles and a face shield, especially when handling larger quantities or there is a splash hazard.[4][5][6] |
| Hand Protection | Disposable nitrile gloves.[4] Immediately replace if contaminated. | Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves for added protection.[4] |
| Body Protection | A flame-resistant lab coat is required.[6] Long pants and closed-toe shoes are mandatory.[4][6] | A chemically resistant apron over the lab coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation.[7] | If a fume hood is not feasible, a respirator is required. This necessitates annual medical evaluations, fit testing, and training.[8] |
Chemical and Physical Properties
The following table summarizes the known technical information for this compound.[2]
| Property | Value |
| Formal Name | 4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, monohydrochloride |
| CAS Number | 1539266-21-1 |
| Molecular Formula | C₁₇H₁₉ClFNO₂ • HCl |
| Formula Weight | 360.3 |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: 5 mg/ml, Methanol: 1 mg/ml |
Occupational Exposure Limits (OELs) have not been established for this compound.[9][10] All work should be conducted with the goal of minimizing any potential exposure.
Operational and Disposal Plans
A clear and detailed plan for the handling and disposal of this compound is essential to ensure the safety of all laboratory personnel.
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a research setting.
Caption: Standard Operating Procedure for Handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.[11]
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste. Work surfaces should be thoroughly cleaned.
-
Final Disposal: For disposal of larger quantities or expired material, it is recommended to use a licensed chemical waste management company.[12] Alternatively, for small quantities, the "drug denaturing" method can be employed, where the compound is mixed with an unappealing substance like cat litter or used coffee grounds before being placed in a sealed container for disposal in the trash, if local regulations permit.[13][14] Always consult your institution's environmental health and safety office for specific disposal guidelines.
References
- 1. 25C-NBF, a new psychoactive substance, has addictive and neurotoxic potential in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. worksafebc.com [worksafebc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. fda.gov [fda.gov]
- 14. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
